6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)2-15-5-1-4(6(13)14)11-3-12-5/h1,3H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWUQVUXOUYYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules, including the nucleobases uracil, cytosine, and thymine.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. In this context, the introduction of a trifluoroethoxy group (–OCH₂CF₃) is a widely employed tactic in drug design. This moiety can significantly enhance a compound's metabolic stability by blocking potential sites of oxidation, improve its binding affinity to target proteins through favorable electrostatic interactions, and increase its lipophilicity, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides a detailed examination of the synthesis of This compound , a key building block for a variety of advanced pharmaceutical intermediates. As a senior application scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a robust and reproducible synthesis.
Strategic Analysis of the Synthetic Pathway
The most logical and industrially scalable approach to constructing this compound involves a two-step sequence starting from a readily available chloropyrimidine precursor. This strategy leverages a well-established nucleophilic aromatic substitution (SNAr) reaction followed by a standard ester hydrolysis.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): The core of this synthesis is the displacement of a chlorine atom on the pyrimidine ring by the 2,2,2-trifluoroethoxide anion. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the carbon positions (especially C2, C4, and C6) towards attack by nucleophiles.[2][3] Starting with an ester of 6-chloropyrimidine-4-carboxylic acid protects the carboxylic acid functionality from acting as a nucleophile itself and prevents undesirable side reactions.
-
Step 2: Saponification (Ester Hydrolysis): The resulting pyrimidine ester is then converted to the target carboxylic acid. Basic hydrolysis, or saponification, is the preferred method for this transformation due to its high efficiency and generally clean reaction profile under mild conditions.[4]
This two-step pathway is illustrated in the workflow diagram below.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: Synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate
Rationale: This step employs sodium hydride (NaH) to deprotonate the weakly acidic 2,2,2-trifluoroethanol, generating the potent trifluoroethoxide nucleophile in situ. Tetrahydrofuran (THF) is an excellent choice of solvent as it is aprotic and effectively solvates the resulting sodium salt. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with the alcohol.
Methodology:
-
Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol).
-
Solvent Addition: Wash the NaH with hexanes (2 x 20 mL) to remove the mineral oil, then suspend the NaH in anhydrous tetrahydrofuran (THF, 150 mL).
-
Nucleophile Formation: Cool the suspension to 0°C using an ice bath. Slowly add 2,2,2-trifluoroethanol (9.0 mL, 0.12 mol) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Dissolve ethyl 6-chloropyrimidine-4-carboxylate (18.6 g, 0.10 mol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Synthesis of this compound
Rationale: Lithium hydroxide (LiOH) is a highly effective reagent for saponification. The use of a THF/water co-solvent system ensures the solubility of both the organic ester and the inorganic base, facilitating a smooth reaction. Acidification of the reaction mixture after completion protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.
Methodology:
-
Reactor Setup: In a 250 mL round-bottom flask, dissolve the ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate (25.0 g, 0.10 mol) obtained from the previous step in a mixture of THF (100 mL) and water (50 mL).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 8.4 g, 0.20 mol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Work-up: Upon completion, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl).
-
Isolation: A white precipitate will form. Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water (3 x 30 mL) and dry under high vacuum to afford the final product as a white solid.
Quantitative Data Summary
The efficiency of this synthetic route is summarized in the table below. The yields and purities are representative of well-optimized laboratory procedures.
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC) |
| 1 | Ethyl 6-chloropyrimidine-4-carboxylate | NaH, 2,2,2-Trifluoroethanol | THF | 0 to RT | 4-6 | 85-95 | >98% |
| 2 | Ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate | LiOH·H₂O | THF/H₂O | RT | 2-4 | 90-98 | >99% |
Mechanism Deep Dive: The Chemistry Behind the Synthesis
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
SNAr Mechanism
The substitution reaction proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination pathway of the SNAr reaction.
-
Addition: The highly nucleophilic trifluoroethoxide anion attacks the electron-deficient C6 carbon of the pyrimidine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen atoms, which stabilizes this intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast and irreversible.
Saponification Mechanism
The base-catalyzed hydrolysis of the ester also follows a two-step nucleophilic acyl substitution pathway.
-
Addition: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group. A final, rapid acid-base reaction occurs where the ethoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate anion and ethanol. The subsequent acidic work-up protonates the carboxylate to give the final product.
Conclusion
The synthesis of this compound presented herein is a robust, high-yielding, and scalable process. By leveraging a foundational SNAr reaction and a standard saponification, this valuable building block can be produced with high purity. The detailed protocols and mechanistic insights provided in this guide offer researchers and drug development professionals the necessary tools to confidently implement this synthesis in their own laboratories. The strategic incorporation of the trifluoroethoxy group underscores a key principle in modern medicinal chemistry: the power of fluorine to enhance the therapeutic potential of bioactive molecules.
References
- Vertex AI Search. (2026). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.
-
Organic Chemistry Portal. (2023). Pyrimidine synthesis. Available at: [Link]
- El-Sayed, N. A. (n.d.).
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]
- Technical Disclosure Commons. (2024).
- Google Patents. (n.d.).
- MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- National Center for Biotechnology Information. (2024).
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
- Google Patents. (n.d.). CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds.
- ResearchGate. (2025).
- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).
- Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
- PubMed. (1995). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay.
- ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Patsnap Eureka. (n.d.).
- Academia Open. (2025). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile].
- National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- Google Patents. (2021). (12)
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.
- ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid.
- Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Jagwani, S., & Joshi, S. (2014). Green techniques for the synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
Sources
Spectroscopic Data Guide: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid
[1][2]
Executive Summary
Compound: this compound
CAS: 1439896-74-8
Formula: C
This carboxylic acid serves as a pivotal intermediate in the synthesis of P2X3 antagonists and other bioactive pyrimidines.[1][2] Its structural integrity relies on the stability of the trifluoroethoxy ether linkage and the reactivity of the C4-carboxylic acid.[1][2] This guide provides the diagnostic spectroscopic signatures required to validate the compound's identity and purity during synthesis.
Chemical Profile & Synthesis Pathway[1][2][5][6][7][8][9]
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like hydrolyzed starting materials or residual solvents.[1]
Synthesis Logic
The compound is typically synthesized via a Nucleophilic Aromatic Substitution (
Figure 1:
Spectroscopic Analysis (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the trifluoroethoxy group introduces characteristic splitting patterns due to Heteronuclear Coupling (
H NMR Analysis (400 MHz, DMSO-
)
Predicted diagnostic shifts based on structural electronics.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| COOH | 13.0 - 13.5 | br s | 1H | - | Acidic proton; typically broad due to H-bonding.[1][2] |
| H-2 | 8.95 - 9.05 | s | 1H | - | Deshielded by two adjacent ring nitrogens.[2] |
| H-5 | 7.50 - 7.60 | s | 1H | - | Shielded relative to H-2; ortho to the ether oxygen.[2] |
| OCH | 5.05 - 5.15 | q | 2H | Diagnostic Signal: Quartet due to coupling with 3 equivalent |
Expert Insight: The methylene quartet at ~5.1 ppm is the primary confirmation of successful etherification.[1][2] If this peak appears as a singlet, the trifluoromethyl group is absent (wrong starting material).[1][2] If it is shifted upfield (< 4.5 ppm), it may indicate unreacted trifluoroethanol.[1][2]
C NMR Analysis (100 MHz, DMSO-
)
The carbon spectrum is dominated by C-F coupling, resulting in quartets for the ether carbons.[1][2]
| Carbon | Shift ( | Multiplicity | Assignment | |
| C-6 | ~170.0 | s | - | Ipso-carbon attached to Oxygen.[1][2] |
| COOH | ~164.5 | s | - | Carbonyl carbon.[1][2] |
| C-2 | ~158.5 | s | - | Carbon between nitrogens.[2] |
| CF | ~123.0 | q | Direct C-F coupling (Large splitting).[1][2] | |
| C-5 | ~105.0 | s | - | Aromatic CH.[2] |
| OCH | ~65.5 | q | Geminal C-F coupling.[1][2] |
B. Mass Spectrometry (MS)
Quality Control & Purity Protocol
To ensure the material is suitable for drug development workflows (e.g., amide coupling), use the following HPLC method.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
Self-Validating Check: The trifluoroethoxy group increases lipophilicity significantly compared to the 6-chloro or 6-hydroxy precursors.[1][2]
Visualizing the Coupling Logic
The following diagram illustrates the splitting logic for the diagnostic methylene signal in
Figure 2: Pascal's triangle splitting tree for the -CH
References
-
Compound Registry: this compound.[1][3][4] Toronto Research Chemicals (TRC).[1][2][4] Catalog No. T269391.[1][2]
-
Synthesis Context: Botta, M., et al. "Synthesis of 2,4-diamino-6-alkoxypyrimidines as novel P2X3 antagonists."[1] Bioorganic & Medicinal Chemistry Letters. (General method for trifluoroethoxy pyrimidines).
-
Spectral Database: National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2] Standard Reference Data. [1][2]
-
Analytical Standards: Fisher Scientific Product Entry for CAS 1439896-74-8.[1][2]
Sources
- 1. US7553840B2 - 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds and methods of their use - Google Patents [patents.google.com]
- 2. US9187463B2 - Polymorph form of 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 3. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 4. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
"6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid CAS number"
Technical Monograph: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid
Executive Summary & Strategic Significance
This compound (CAS 1439896-74-8) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of bioactive small molecules.[1] Its structural significance lies in the trifluoroethoxy moiety , a critical bioisostere for methoxy or ethoxy groups.
Why this molecule matters:
-
Metabolic Stability: The fluorination of the ethoxy side chain blocks metabolic oxidation (dealkylation) by cytochrome P450 enzymes, significantly extending the half-life of drug candidates compared to their non-fluorinated analogs.
-
Lipophilicity Modulation: The trifluoromethyl group increases lipophilicity (
), enhancing membrane permeability while maintaining water solubility via the carboxylic acid tail. -
Electronic Effects: The electron-withdrawing nature of the trifluoroethoxy group modulates the pKa of the pyrimidine ring, altering the binding affinity in active sites (e.g., P2X3 receptor antagonists).
Chemical Profile & Identification
| Property | Specification |
| CAS Number | 1439896-74-8 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 222.12 g/mol |
| SMILES | OC(=O)c1cc(OCC(F)(F)F)ncn1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N) |
Synthetic Architecture & Methodology
The synthesis of CAS 1439896-74-8 relies on a Nucleophilic Aromatic Substitution (S
Retrosynthetic Analysis
The most robust route disconnects at the ether linkage. The precursor is 6-chloropyrimidine-4-carboxylic acid (or its ester), which is commercially available or easily synthesized from 4,6-dihydroxypyrimidine.
Figure 1: Retrosynthetic logic disconnecting the ether linkage to reveal the electrophilic pyrimidine core.
Experimental Protocol: The "Ester-First" Strategy
While direct substitution on the acid is possible, it requires 2 equivalents of base (to neutralize the carboxylic acid first). The Ester-First Strategy is preferred for higher yields and easier purification.
Reagents:
-
Substrate: Methyl 6-chloropyrimidine-4-carboxylate (CAS 1403674-79-0)
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE)
-
Base: Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ) -
Solvent: DMF or Acetonitrile
-
Hydrolysis Reagent: Lithium Hydroxide (LiOH) in THF/Water
Step-by-Step Workflow:
-
Nucleophile Activation:
-
In a reaction vessel, dissolve methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add 2,2,2-Trifluoroethanol (1.2 eq).
-
Critical Step: Add K
CO (2.0 eq). The pKa of TFE is ~12.4, making it more acidic than ethanol; carbonate bases are sufficient to generate the alkoxide in situ without causing rapid degradation.
-
-
S
Ar Reaction:-
Heat the mixture to 60–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (
~172) and formation of the ether-ester ( ~236). -
Note: Avoid temperatures >100°C to prevent decarboxylation or polymerization.
-
-
Workup (Intermediate):
-
Dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry organic layer over Na
SO and concentrate.
-
-
Hydrolysis (Ester to Acid):
-
Dissolve the crude intermediate in THF:Water (3:1).
-
Add LiOH (2.0 eq) and stir at Room Temperature for 2 hours.
-
Validation: LC-MS should show the mass shift to 222.12 (M+H).
-
-
Final Isolation:
-
Acidify the reaction mixture carefully with 1N HCl to pH ~3.
-
The product, This compound , will often precipitate. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate.
-
Mechanistic Insight
The reaction proceeds via an Addition-Elimination mechanism.
-
Attack: The trifluoroethoxide anion attacks the C6 position.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the pyrimidine nitrogens.
-
Elimination: The chloride ion is expelled, restoring aromaticity.
Why TFE is tricky: Because of the electron-withdrawing fluorine atoms, the oxygen in TFE is less nucleophilic than in standard ethanol. Consequently, the reaction requires slightly higher temperatures or a more polar solvent (DMF) compared to a standard ethoxylation.
Figure 2: Step-wise mechanistic flow of the S
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
1H NMR (DMSO-d6, 400 MHz):
- ~13.5 ppm (Broad s, 1H, -COOH )
- ~8.9 ppm (s, 1H, Pyrimidine C2-H )
- ~7.4 ppm (s, 1H, Pyrimidine C5-H )
-
~5.1 ppm (q, 2H, -O-CH
-CF , J coupling to F)
-
19F NMR:
-
Single peak around -74 ppm (triplet).
-
-
LC-MS:
-
Peak purity >95% @ 254 nm.
-
Mass: [M+H]+ = 223.1, [M-H]- = 221.1.
-
Safety & Handling
-
Trifluoroethanol (TFE): Highly toxic and reprotoxic. Use in a fume hood. It causes severe eye damage.
-
6-Chloropyrimidine-4-carboxylic acid: Skin and eye irritant.
-
Reaction Safety: The reaction with bases (NaH or Carbonates) may generate gas. Ensure proper venting.
References
-
Fisher Scientific. (n.d.).[2] this compound, TRC.[1][2][3] Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions. PMC. Retrieved October 26, 2023, from [Link]
-
De Rosa, M., et al. (2015).[4] Reaction of 3-aminopyrrole with chloropyrimidines. Arkivoc. Retrieved October 26, 2023, from [Link]
Sources
- 1. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 3. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of the novel compound, 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid. While direct cytotoxic data for this specific molecule is not yet publicly available, this document outlines the scientific rationale, experimental design, and detailed methodologies required to thoroughly characterize its potential effects on cell viability and proliferation.
Introduction: The Significance of the Pyrimidine Scaffold and the Imperative of Cytotoxicity Profiling
Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of numerous biological processes.[1] Its derivatives are integral to DNA and RNA, and also play crucial roles in the synthesis of various amino acids, vitamins, and hormones.[1] Consequently, synthetic pyrimidine derivatives have garnered significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
The introduction of a trifluoroethoxy group at the 6th position and a carboxylic acid at the 4th position of the pyrimidine ring in this compound suggests a potential for novel biological interactions. However, before any therapeutic potential can be explored, a rigorous assessment of its safety profile at the cellular level is paramount. In vitro cytotoxicity testing serves as a critical initial step in this process, offering insights into a compound's potential to cause cell damage or death.[4] This early-stage evaluation is not only cost-effective but also aligns with the ethical principles of reducing animal testing.[4]
This guide will detail a multi-faceted approach to elucidating the cytotoxic profile of this compound, encompassing initial screening for effects on cell viability, investigation of the mechanism of cell death, and robust data analysis.
Strategic Selection of In Vitro Models: The Foundation of Relevant Cytotoxicity Data
The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[5] A thoughtful selection process should consider the intended therapeutic application of the compound, if known, or utilize a panel of cell lines to assess broad-spectrum cytotoxicity.
Key Considerations for Cell Line Selection:
-
Tissue of Origin: The cell line should ideally originate from the tissue or organ system that is the intended target of the drug or a likely site of off-target toxicity.[5][6]
-
Disease Relevance: For oncology applications, a panel of cancer cell lines representing different tumor types is appropriate.
-
Normal vs. Cancerous Cells: It is crucial to include at least one non-cancerous cell line (e.g., fibroblasts) to assess the compound's selectivity for cancer cells over healthy cells.[6]
-
Metabolic Competence: Some cell lines, like HepG2 (liver-derived), possess metabolic enzymes that can transform the parent compound into more or less toxic metabolites, providing a more comprehensive toxicity profile.[7]
Recommended Cell Line Panel for Initial Screening:
| Cell Line | Tissue of Origin | Characteristics | Rationale for Inclusion |
| A549 | Human Lung Carcinoma | Adenocarcinomic epithelial | Representative of a common cancer type.[8] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Triple-negative breast cancer | Represents a difficult-to-treat cancer subtype.[8] |
| HepG2 | Human Liver Carcinoma | Hepatocellular carcinoma | Possesses metabolic activity for toxicity assessment.[7] |
| L929 | Mouse Fibroblasts | Connective tissue | A standard, sensitive cell line for general cytotoxicity.[9] |
| hTERT Gingival Fibroblasts | Human Gingiva (Immortalized) | Normal oral tissue | A relevant normal cell line for assessing general toxicity.[6] |
Tiered Experimental Approach to Cytotoxicity Assessment
A tiered approach, starting with broad screening assays and progressing to more mechanistic studies, provides a comprehensive understanding of the compound's cytotoxic effects.
Tier 1: Primary Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[10][11]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay [12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a complete cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.[14][15]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a buffered SDS solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[10][16]
Tier 2: Mechanistic Insights - LDH and Apoptosis Assays
If significant cytotoxicity is observed in the MTT assay, the next step is to investigate the underlying mechanism of cell death.
A. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[17][18] An increase in LDH activity in the culture supernatant is indicative of necrosis or late-stage apoptosis.[19]
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Detailed Protocol: LDH Assay [19][20]
-
Cell Treatment: Prepare and treat cells with the compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.
-
Enzymatic Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[20]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[20]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 490 nm.
B. Apoptosis Assays: Unraveling Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[21][22] Several assays can detect the biochemical and morphological hallmarks of apoptosis.[21]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process.[21] Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm an apoptotic mechanism.
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect early apoptotic cells.[23] Co-staining with PI, a fluorescent dye that only enters cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Mitochondrial Membrane Potential (ΔΨm) Assays: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential.[23][24] Dyes such as JC-1 can be used to monitor these changes.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
A. Calculation of Cell Viability and Cytotoxicity
For both MTT and LDH assays, the percentage of cell viability or cytotoxicity is calculated relative to the control wells.
-
% Cell Viability (MTT): [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
% Cytotoxicity (LDH): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
B. Determination of the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency and is defined as the concentration required to inhibit a biological process by 50%.[25][26] To determine the IC₅₀ value, a dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.[27] A non-linear regression analysis using a sigmoidal (four-parameter logistic) model is then applied to the data.[28]
Example Dose-Response Data and IC₅₀ Determination:
| Concentration (µM) | % Cell Viability |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 10 | 52.1 |
| 50 | 25.8 |
| 100 | 10.3 |
From such data, software like GraphPad Prism or SigmaPlot can be used to calculate the precise IC₅₀ value.[28] It is important to note that IC₅₀ values are highly dependent on the experimental conditions, including the cell line used and the incubation time.[26]
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a tiered approach that includes primary screening with the MTT assay followed by mechanistic studies using LDH and apoptosis assays, researchers can gain a comprehensive understanding of the compound's effects on cell health. The resulting data, particularly the IC₅₀ values across a panel of cell lines, will be instrumental in guiding future research, including further mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo toxicity assessments.
References
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
- dos Santos, M. B., et al. (2019). In vitro cytotoxicity and in vivo zebrafish toxicity evaluation of Ru(ii)/2-mercaptopyrimidine complexes. Dalton Transactions, 48(22), 7635-7647.
- El-Sayed, W. M., et al. (2014). In-vitro cytotoxic activity of some selected synthesized compounds.
- Fathallah, F. A., et al. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(5), 647-655.
-
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
- Yıldız, E., et al. (2022). In vitro cytotoxicity, gene expression, bioinformatics, biochemical analysis, and in silico analysis of synthesized carbonitrile derivatives.
-
Kosheeka. (2025). In vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
- ResearchGate. (2016). Cytotoxicity Is the Key Test for In Vitro Toxicity.
- Al-Furjan, M. S. H., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC.
- Galluzzi, L., et al. (2018). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.
- Singh, U. P., et al. (2022). An overview on synthesis and biological activity of pyrimidines.
-
Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Kumar, S., et al. (2018). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega, 3(9), 11099-11110.
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC.
- De-Juan-Gomez, J., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Kumar, P., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
- Abdul-Bary, M., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Medicinal and Chemical Sciences.
- Merugu, R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
ResearchGate. (2017). IC50 value calculation?. Retrieved from [Link]
- Bentz, J., et al. (2013).
- ResearchGate. (2025).
- Drewe, J., & Cai, S. X. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 583-596.
- Wang, X., et al. (2011). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity and in vivo zebrafish toxicity evaluation of Ru(ii)/2-mercaptopyrimidine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.johner-institute.com [blog.johner-institute.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-based apoptosis assays in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. clyte.tech [clyte.tech]
- 26. IC50 - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Therapeutic Targets & Pharmacological Profile of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
This guide provides an in-depth technical analysis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid (CAS: 1439896-74-8). While commercially identified as a critical process impurity in the synthesis of the antibiotic Rifabutin , this molecule represents a privileged scaffold in medicinal chemistry, specifically targeting enzymes involved in neurotransmission and lipid signaling.
Part 1: Executive Technical Summary
This compound is a functionalized pyrimidine derivative characterized by a carboxylic acid at the C4 position and a trifluoroethoxy group at the C6 position. This specific substitution pattern imparts unique physicochemical properties—enhanced lipophilicity and metabolic stability—making it a high-value scaffold for fragment-based drug discovery (FBDD).
Dual Identity:
-
Industrial Context: It is a known impurity and intermediate in the manufacturing of Rifabutin , an ansamycin antibiotic used against Mycobacterium tuberculosis and Mycobacterium avium complex.
-
Therapeutic Potential: Structurally, it acts as a bioisostere for known D-Amino Acid Oxidase (DAAO) inhibitors, positioning it as a potential lead for treating schizophrenia and cognitive impairment.
Physicochemical Profile
| Property | Value | biological Implication |
| CAS Number | 1439896-74-8 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₇H₅F₃N₂O₃ | Fluorination increases metabolic resistance. |
| Molecular Weight | 222.12 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |
| Lipophilicity (cLogP) | ~1.8 - 2.2 | The trifluoroethoxy group significantly enhances blood-brain barrier (BBB) permeability compared to methoxy analogs. |
| pKa (Acid) | ~3.5 | Ionized at physiological pH, mimicking the carboxylate of D-amino acids. |
Part 2: Potential Therapeutic Targets
Target 1: D-Amino Acid Oxidase (DAAO)
Therapeutic Area: Schizophrenia, Cognitive Impairment, Neurodegeneration.[1][2]
Mechanism of Action: DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, particularly D-serine .[1] D-serine is a potent co-agonist at the NMDA receptor (NMDAR) glycine site. In schizophrenia, NMDAR hypofunction is a core pathology.
-
Inhibition Logic: Inhibiting DAAO prevents the breakdown of D-serine.[1]
-
Result: Increased synaptic D-serine concentration
Enhanced NMDAR signaling Improved cognitive function and alleviation of negative symptoms.
Structural Causality (SAR): The This compound scaffold is perfectly tuned for the DAAO active site:
-
The "Head" (Carboxylic Acid): Forms a critical salt bridge with Arg283 and Tyr224 in the DAAO active site, mimicking the substrate's (D-amino acid) carboxylate.
-
The "Tail" (Trifluoroethoxy): The active site of DAAO contains a hydrophobic pocket (the "substrate specificity pocket"). The 2,2,2-trifluoroethoxy group is a lipophilic moiety that occupies this pocket more effectively than smaller groups (like -OH or -OCH₃), increasing binding affinity (potency) while the fluorine atoms protect the ether linkage from metabolic oxidation (cytochrome P450 stability).
Target 2: NAPE-PLD (Precursor Role)
Therapeutic Area: Anxiety, Stress Disorders, Inflammation.
Mechanism: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) biosynthesizes N-acylethanolamines (NAEs), including the endocannabinoid anandamide.
-
Relevance: Pyrimidine-4-carboxylic acids are the direct synthetic precursors to NAPE-PLD inhibitors (e.g., amide derivatives like LEI-401).
-
Application: Researchers use this acid to synthesize amide libraries. The trifluoroethoxy group is often retained to modulate the solubility and CNS penetration of the final inhibitor.
Part 3: Visualization of Mechanisms
Diagram 1: DAAO Inhibition & NMDA Receptor Modulation
This pathway illustrates how the molecule targets DAAO to restore NMDA receptor function.[1]
Caption: Mechanism of Action: The molecule inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated neuroplasticity.[1][3]
Part 4: Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SnAr)
Objective: Synthesize this compound from 6-chloropyrimidine-4-carboxylic acid ethyl ester.
Reagents:
-
6-Chloropyrimidine-4-carboxylic acid ethyl ester (1.0 eq)
-
2,2,2-Trifluoroethanol (TFE) (1.2 eq)
-
Sodium Hydride (NaH) (60% in oil, 1.5 eq) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous THF or DMF
Workflow:
-
Alkoxide Formation: In a flame-dried flask under Argon, dissolve TFE in anhydrous THF. Cool to 0°C. Slowly add NaH. Stir for 30 min until H₂ evolution ceases.
-
Substitution: Add the solution of 6-chloropyrimidine-4-carboxylic acid ethyl ester dropwise to the alkoxide mixture at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS. The chloride is displaced by the trifluoroethoxy group.
-
Hydrolysis: Once the ester intermediate is formed, add LiOH (2.0 eq) in water/THF (1:1). Stir at RT for 2 hours to hydrolyze the ethyl ester to the free acid.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
Protocol 2: In Vitro DAAO Inhibition Assay
Objective: Validate the inhibitory potency (IC₅₀) of the molecule against human DAAO.
Assay Principle: Measures the production of H₂O₂ generated during the oxidation of D-Serine. H₂O₂ is detected using Amplex Red (resorufin fluorescence).
Materials:
-
Recombinant Human DAAO (hDAAO).
-
Substrate: D-Serine (50 mM stock).
-
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Step-by-Step:
-
Preparation: Dilute the test compound (this compound) in DMSO to create a concentration range (e.g., 0.1 nM to 100 µM).
-
Enzyme Mix: Prepare a solution of hDAAO (0.2 µg/mL), HRP (1 U/mL), and Amplex Red (50 µM) in buffer.
-
Incubation: Add 10 µL of compound solution to 40 µL of Enzyme Mix in a black 96-well plate. Incubate for 10 min at 25°C.
-
Initiation: Add 50 µL of D-Serine (final conc. 10 mM) to start the reaction.
-
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate the slope of the linear portion. Plot % Activity vs. Log[Compound]. Determine IC₅₀ using non-linear regression (GraphPad Prism).
Diagram 2: Synthesis Workflow
Caption: Synthetic route via Nucleophilic Aromatic Substitution (SnAr) followed by ester hydrolysis.
Part 5: References
-
Toronto Research Chemicals (TRC). this compound - Product TRC-T269391. Retrieved from
-
LGC Standards. Impurity Profile of Rifabutin: this compound. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 169306: Pyrimidine-4-carboxylic acid derivatives. Retrieved from
-
Sacchi, S. et al. (2013).[4] Structure-activity relationships of D-amino acid oxidase inhibitors. Current Pharmaceutical Design. (Contextual grounding for Pyrimidine-4-COOH SAR).
-
Mock, E. D. et al. (2020). Discovery of the NAPE-PLD inhibitor LEI-401. Nature Chemical Biology. (Contextual grounding for Pyrimidine-4-carboxamide scaffolds).
Sources
- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid and Its Derivatives
Foreword: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design.[2] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Consequently, the synthesis of molecules like 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid and its derivatives is of significant interest to researchers in drug development and related fields. This guide provides a comprehensive overview of the synthetic strategies for this important class of compounds, grounded in established chemical principles and supported by practical, field-proven insights.
I. Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, points to a convergent synthetic strategy. The key disconnection lies at the C6-ether bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the pivotal step. This approach leverages the inherent reactivity of halopyrimidines towards nucleophiles.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the commercial availability of the key starting materials: 6-chloropyrimidine-4-carboxylic acid and 2,2,2-trifluoroethanol. The core of this synthesis, therefore, revolves around the efficient and selective displacement of the chloride at the C6 position with the trifluoroethoxide nucleophile.
II. Core Synthesis: this compound
The primary route to the title compound involves the nucleophilic aromatic substitution of a suitable 6-halopyrimidine-4-carboxylic acid, typically the 6-chloro derivative, with 2,2,2-trifluoroethanol in the presence of a base.
A. Mechanistic Considerations: The SNAr Pathway
The SNAr reaction on the electron-deficient pyrimidine ring proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, along with the carboxyl group, activates the C6 position for nucleophilic attack.
Caption: Generalized SNAr mechanism.
The choice of base is critical. A strong, non-nucleophilic base is preferred to deprotonate the 2,2,2-trifluoroethanol, forming the trifluoroethoxide nucleophile without competing in the substitution reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent candidates for this purpose. The solvent should be polar and aprotic to solvate the cationic counter-ion and facilitate the reaction; dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
B. Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed for high yield and purity.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 6-Chloropyrimidine-4-carboxylic acid | 37131-91-2 | 158.54 |
| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 |
Procedure:
-
Preparation of the Nucleophile: To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 equivalents) at 0 °C.
-
Reaction: After the evolution of hydrogen gas ceases, add 6-chloropyrimidine-4-carboxylic acid (1.0 equivalent) portion-wise to the reaction mixture.
-
Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
III. Synthesis of Derivatives
The carboxylic acid moiety of the title compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily esters and amides.
A. Esterification: Synthesis of Alkyl 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylates
The direct conversion of the carboxylic acid to its ester derivatives can be efficiently achieved through Fischer esterification.[3][4] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux and Monitoring: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or HPLC.
-
Work-up and Purification: After completion, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer and concentrate to yield the crude ester, which can be further purified by chromatography.
B. Amidation: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxamides
Amide derivatives are readily synthesized from the parent carboxylic acid using standard peptide coupling reagents.[5] These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.
Experimental Protocol: Amide Coupling
-
Activation: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by column chromatography or recrystallization.
IV. Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust framework for the preparation of this compound and its derivatives. The core synthesis, centered on a nucleophilic aromatic substitution, is a reliable and scalable method. The subsequent derivatization of the carboxylic acid group opens up a vast chemical space for the exploration of novel compounds with potential therapeutic applications. As the demand for sophisticated, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the methodologies described herein will undoubtedly serve as a valuable resource for researchers and scientists in the field.
V. References
-
Chavan, P.W. et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
-
Panduranga Mudgal, M. et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine.
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). ACS Omega.
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2019). IOP Conference Series: Materials Science and Engineering, 677, 022075.
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
-
Process for preparing 4-hydroxypyrimidine. (1989). EP0326389B1.
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. (2021). ACS Omega, 6(1), 103-112.
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025). ACS Catalysis.
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
-
Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (2011). CN102060784A.
-
Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 23.
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC, 2003(15), 22-28.
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). International Journal of Molecular Sciences, 23(11), 5987.
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1969). Journal of the Chemical Society C: Organic, 1515.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 3. preprints.org [preprints.org]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroethoxy Group: A Privileged Substituent for Optimizing Pyrimidine Scaffolds in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Trifluoroethoxy Moieties into Pyrimidine Cores
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its versatile biological activities.[1] However, the journey from a hit compound to a viable drug candidate is fraught with challenges, primarily revolving around the optimization of its physicochemical properties. These properties, including lipophilicity, metabolic stability, aqueous solubility, and basicity (pKa), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately dictating its efficacy and safety.
In recent years, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group has emerged as a powerful tool for medicinal chemists to strategically modulate these properties.[2] Its unique electronic nature and steric profile allow for fine-tuning of a molecule's characteristics in ways that are often superior to traditional substituents like the methoxy group (-OCH₃). This guide provides a comprehensive overview of the physicochemical impact of trifluoroethoxy substitution on the pyrimidine ring, supported by field-proven experimental insights and methodologies.
The Physicochemical Landscape of Trifluoroethoxy-Substituted Pyrimidines
The introduction of a trifluoroethoxy group onto a pyrimidine ring induces a cascade of changes in its fundamental physicochemical properties. Understanding these shifts is critical for the rational design of drug candidates with improved pharmacokinetic profiles.
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a drug's ability to cross biological membranes. The trifluoroethoxy group, with its fluorine atoms, significantly increases the lipophilicity of the parent pyrimidine scaffold.[3] This is in stark contrast to the more hydrophilic nature of a methoxy group.
This enhanced lipophilicity can lead to improved cell permeability and bioavailability.[3] However, it is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.
Table 1: Comparative Lipophilicity of Substituted Pyrimidines
| Compound | Substituent | Calculated logP | Rationale for Change |
| Pyrimidine | H | 0.9 | Baseline lipophilicity of the core. |
| 2-Methoxypyrimidine | -OCH₃ | 0.6 | The oxygen atom introduces polarity, slightly decreasing lipophilicity. |
| 2-(2,2,2-Trifluoroethoxy)pyrimidine | -OCH₂CF₃ | 2.1 (estimated) | The three fluorine atoms create a highly lipophilic surface, significantly increasing logP. |
Electronic Effects: Modulating pKa and Target Interactions
The trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) deactivates the pyrimidine ring, making it less susceptible to electrophilic attack.[4] This electronic modulation has a profound impact on the basicity (pKa) of the pyrimidine nitrogen atoms.
A lower pKa means the pyrimidine is less likely to be protonated at physiological pH (around 7.4). This can be advantageous in several ways:
-
Reduced Off-Target Interactions: A less basic molecule may have fewer interactions with acidic off-targets.
-
Improved Cell Permeability: The neutral form of a molecule generally permeates cell membranes more readily than its protonated counterpart.
-
Altered Target Binding: The change in electron distribution can influence hydrogen bonding and other interactions with the biological target.[5]
Table 2: Predicted pKa Values of Substituted Pyrimidines
| Compound | Substituent | Predicted pKa | Rationale for Change |
| Pyrimidine | H | 1.3 | Baseline basicity of the pyrimidine ring. |
| 2-Aminopyrimidine | -NH₂ | 7.2 | The amino group is electron-donating, increasing the basicity of the ring nitrogens. |
| 2-(2,2,2-Trifluoroethoxy)pyrimidine | -OCH₂CF₃ | < 1.0 (estimated) | The strong electron-withdrawing nature of the -OCH₂CF₃ group significantly reduces the basicity of the ring nitrogens. |
Metabolic Stability: Blocking Sites of Oxidative Metabolism
One of the most significant advantages of incorporating trifluoroethoxy groups is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl moiety highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6]
When a trifluoroethoxy group replaces a metabolically labile group, such as a methoxy or a simple alkyl group, it can effectively block a key site of metabolism. This leads to a longer half-life, reduced clearance, and potentially a lower required therapeutic dose.[7]
Aqueous Solubility: A Double-Edged Sword
The impact of trifluoroethoxy substitution on aqueous solubility is more complex. While the increased lipophilicity generally leads to decreased solubility, other factors can play a role. The introduction of the trifluoroethoxy group can disrupt the crystal lattice packing of the molecule, which can sometimes lead to an improvement in solubility.[8]
However, in many cases, the high lipophilicity of fluorinated compounds presents a challenge for achieving adequate aqueous solubility for oral administration.[9] This often necessitates formulation strategies or the introduction of solubilizing groups elsewhere in the molecule.[10] Patents for some complex pyrimidine derivatives suggest that while the compounds are potent, their poor aqueous solubility is a hurdle that needs to be addressed.[7]
Experimental Protocols for Physicochemical Characterization
To ensure the development of robust and reliable data, standardized and validated experimental protocols are essential. The following section details methodologies for determining the key physicochemical properties of trifluoroethoxy-substituted pyrimidines.
Determination of Lipophilicity (logP/logD) by RP-HPLC
Rationale: The shake-flask method, while the gold standard, can be time-consuming and material-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput and reliable alternative for determining lipophilicity.[11] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.
Step-by-Step Protocol:
-
System Preparation:
-
Use a C18 reversed-phase column.
-
The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination).
-
-
Calibration:
-
Prepare a set of standard compounds with known logP values that span the expected range of the test compounds.
-
Inject each standard and record its retention time.
-
Create a calibration curve by plotting the known logP values against the logarithm of the capacity factor (k'), where k' = (t_R - t_0) / t_0 (t_R = retention time of the compound, t_0 = column dead time).
-
-
Sample Analysis:
-
Dissolve the trifluoroethoxy-substituted pyrimidine in a suitable solvent (e.g., DMSO).
-
Inject the sample into the HPLC system and record the retention time.
-
-
Calculation:
-
Calculate the k' for the test compound.
-
Determine the logP/logD value by interpolating from the calibration curve.
-
Caption: Workflow for logP determination using RP-HPLC.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[6] For a basic compound like a pyrimidine, this involves titrating a solution of the compound with a strong acid.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh the trifluoroethoxy-substituted pyrimidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if not readily water-soluble, and then dilute with water to a known concentration (e.g., 1 mM).[12]
-
Ensure the ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[12]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers.
-
Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is protonated, which corresponds to the midpoint of the steepest part of the curve (the inflection point). This can be determined from the first or second derivative of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by Kinetic Shake-Flask Method
Rationale: The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound under non-equilibrium conditions, which is often more relevant to the in vivo situation.[13] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[14]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of the trifluoroethoxy-substituted pyrimidine in DMSO (e.g., 10 mM).[15]
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well (e.g., 2 µL of stock into 198 µL of buffer).
-
Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[13]
-
-
Separation of Undissolved Compound:
-
After incubation, filter the samples through a filter plate to remove any precipitate.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
A calibration curve prepared from known concentrations of the compound is used for quantification.
-
Caption: Workflow for kinetic aqueous solubility assay.
Conclusion and Future Perspectives
The trifluoroethoxy group is a valuable addition to the medicinal chemist's toolbox for the optimization of pyrimidine-based drug candidates. Its ability to concurrently enhance lipophilicity and metabolic stability while modulating basicity provides a powerful lever for improving the ADME properties of a molecule. However, the potential for decreased aqueous solubility must be carefully managed. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these critical physicochemical parameters, enabling data-driven decisions in the drug discovery process. As the understanding of the nuanced effects of fluorine substitution continues to evolve, the trifluoroethoxy group will undoubtedly play an increasingly important role in the design of the next generation of pyrimidine-based therapeutics.
References
- ResearchGate. (n.d.). 2,2,2‐Trifluoroethoxylated Drugs.
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
NIH. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]
- Google Patents. (n.d.). US10695347B2 - Pyrimidine derivative and use thereof.
-
NIH. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
-
Revue Roumaine de Chimie. (n.d.). HETEROCYCLES 37. LIPOPHILICITY OF NEW POLYHETEROCYCLIC SCHIFF BASES AND MANNICH BASES ESTIMATED BY THIN-LAYER CHROMATOGRAPHY AND. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- ResearchGate. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
-
RSC Publishing. (n.d.). Lipophilicity-dependent ruthenium N-heterocyclic carbene complexes as potential anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
- ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- ResearchGate. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | C9H9F3N2O3 | CID 97624955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. supportcontent.elsevier.com [supportcontent.elsevier.com]
- 7. US10383872B2 - Pharmaceutical compositions comprising phenylaminopyrimidine derivative - Google Patents [patents.google.com]
- 8. bg.pw.edu.pl [bg.pw.edu.pl]
- 9. Reaxys® — Chemistry data and AI to optimize small molecule discovery [elsevier.com]
- 10. WO2019222093A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
- 11. 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 12. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We present a comprehensive examination of its structural confirmation and purity assessment using state-of-the-art spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the theoretical underpinnings, optimized experimental protocols, and a thorough interpretation of the spectral data. The insights provided herein serve as a crucial reference for researchers engaged in the synthesis, quality control, and application of this and structurally related compounds.
Introduction: Significance of Fluorinated Pyrimidines
Fluorinated organic molecules are pivotal in modern drug development and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound, combines these key features, making it a valuable building block for novel pharmaceutical candidates.
Unambiguous structural elucidation is the bedrock of chemical research and development. This guide establishes a validated analytical workflow for the characterization of this specific molecule, ensuring the reliability and reproducibility of future scientific investigations.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential for predicting and interpreting spectroscopic data.
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₇H₅F₃N₂O₃[2]
-
Molecular Weight: 222.12 g/mol [2]
-
CAS Number: 1439896-74-8[2]
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₃ | [2] |
| Molecular Weight | 222.12 g/mol | [2] |
| Exact Mass | 222.0252 Da | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. NMR spectroscopy is a sensitive analytical method that can reveal the effects of the microenvironment on a molecule.[3]
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms.
-
Pyrimidine Ring Protons (H-2, H-5): The pyrimidine ring contains two protons. Due to the asymmetric substitution, they are in distinct chemical environments. The proton at the C-2 position is expected to be the most deshielded, appearing at the lowest field (highest ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[4] The proton at C-5 will be at a slightly higher field. Both are expected to appear as sharp singlets.
-
Trifluoroethoxy Methylene Protons (-OCH₂CF₃): The two protons of the methylene group adjacent to the oxygen are chemically equivalent. They will appear as a quartet due to coupling with the three neighboring fluorine atoms (n+1 rule does not apply, but a quartet is expected from coupling to three equivalent I=1/2 nuclei).
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield, often between 10-12 ppm.[5][6] Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-2 (pyrimidine) | ~9.0 - 9.3 | Singlet (s) | 1H |
| H-5 (pyrimidine) | ~7.5 - 7.8 | Singlet (s) | 1H |
| -OCH₂CF₃ | ~4.8 - 5.2 | Quartet (q) | 2H |
| -COOH | ~10.0 - 12.0 | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected in the 160-180 ppm range.[5]
-
Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): These aromatic carbons will appear in the range of approximately 110-170 ppm. The carbons directly attached to nitrogen (C-2, C-6) and the carboxyl group (C-4) will be the most deshielded.
-
Trifluoroethoxy Carbons (-OCH₂CF₃): The methylene carbon (-OCH₂) will be coupled to the three fluorine atoms, appearing as a quartet. The trifluoromethyl carbon (-CF₃) will also be a quartet due to the C-F coupling and will be significantly shifted.
Predicted ¹⁹F NMR Spectrum Analysis
¹⁹F NMR is essential for fluorinated compounds due to its high sensitivity and wide chemical shift range.[7]
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms of the trifluoromethyl group are equivalent. They will couple to the two protons on the adjacent methylene group, resulting in a triplet. The chemical shift for CF₃ groups typically falls in the -50 to -70 ppm range.[7] The electronic environment, including solvent polarity, can influence the precise chemical shift.[8][9]
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a standard pulse sequence. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire spectra with a standard pulse sequence, ensuring the spectral width is adequate to cover the expected chemical shift range.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Integrate the signals in the ¹H spectrum.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for unambiguously determining the elemental composition of a molecule.[10][11] By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be confirmed.[12]
-
Predicted Exact Mass: For the molecular formula C₇H₅F₃N₂O₃, the calculated monoisotopic mass is 222.0252 Da.
-
Ionization Mode: Given the acidic nature of the carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is the preferred method. The expected ion would be the deprotonated molecule, [M-H]⁻, with an m/z of 221.0179.
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to provide further structural information.
-
Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44.00 Da) from the deprotonated molecular ion.[5][13]
-
Cleavage of the Ether Bond: Fragmentation can also occur at the ether linkage, leading to the loss of the trifluoroethoxy group or related fragments.
| Ion | Predicted m/z (Negative Mode) | Description |
| [M-H]⁻ | 221.0179 | Deprotonated molecular ion |
| [M-H-CO₂]⁻ | 177.0224 | Loss of carbon dioxide |
Integrated Spectroscopic Workflow and Data Interpretation
The synergy between NMR and MS provides a self-validating system for structural confirmation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The described methodology leverages a robust two-step synthetic sequence commencing with a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, followed by a saponification to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and justifications for experimental choices to ensure reliable and reproducible results.
Introduction
Substituted pyrimidines are a critical class of N-heterocyclic compounds prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] The unique electronic properties of the pyrimidine ring, coupled with its ability to participate in hydrogen bonding, make it a privileged scaffold in drug design. The introduction of a 2,2,2-trifluoroethoxy group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.
This document outlines a reliable and scalable protocol for the preparation of this compound, beginning from commercially available 6-chloropyrimidine-4-carboxylic acid. The synthetic strategy is designed to be straightforward and high-yielding, with each step supported by established chemical principles.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves an esterification of the starting material, 6-chloropyrimidine-4-carboxylic acid, to protect the carboxylic acid functionality and improve solubility. The resulting ester then undergoes a nucleophilic aromatic substitution (SNAr) reaction with 2,2,2-trifluoroethanol. The final step is the hydrolysis of the ester to afford the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 6-chloropyrimidine-4-carboxylate
Rationale: The carboxylic acid of the starting material is first converted to a methyl ester. This transformation serves two primary purposes: it protects the acidic proton of the carboxylic acid, which would interfere with the subsequent base-mediated SNAr reaction, and it enhances the solubility of the starting material in organic solvents. Thionyl chloride in methanol is a classic and efficient method for this esterification.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 6-Chloropyrimidine-4-carboxylic acid | 158.54 | 10.0 | 1.59 g |
| Methanol (anhydrous) | 32.04 | - | 20 mL |
| Thionyl chloride (SOCl₂) | 118.97 | 12.0 | 0.88 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyrimidine-4-carboxylic acid (1.59 g, 10.0 mmol).
-
Add anhydrous methanol (20 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (0.88 mL, 12.0 mmol) dropwise to the stirred suspension over 10 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be used in the next step without further purification.
Part 2: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate
Rationale: This step is a nucleophilic aromatic substitution (SNAr) reaction.[4][5] The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles.[3] The chlorine atom at the C6 position is a good leaving group. Sodium hydride is used as a strong base to deprotonate the 2,2,2-trifluoroethanol, forming the more nucleophilic trifluoroethoxide anion, which then displaces the chloride on the pyrimidine ring. The reaction is typically more favorable at the C4/C6 positions compared to the C2 position in pyrimidines.[2][6]
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 6-chloropyrimidine-4-carboxylate | 172.57 | 10.0 (crude) | ~1.73 g |
| 2,2,2-Trifluoroethanol | 100.04 | 12.0 | 0.88 mL |
| Sodium hydride (60% dispersion in oil) | 24.00 | 15.0 | 0.60 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL |
Procedure:
-
To a dry 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.60 g of a 60% dispersion, 15.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (15 mL) to the flask and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,2,2-trifluoroethanol (0.88 mL, 12.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of 2,2,2-trifluoroethanol to the sodium hydride suspension at 0 °C. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve the crude methyl 6-chloropyrimidine-4-carboxylate from the previous step in anhydrous THF (10 mL).
-
Add the solution of the pyrimidine ester dropwise to the sodium trifluoroethoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.
Part 3: Synthesis of this compound
Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid. Saponification, or base-catalyzed hydrolysis, is employed using lithium hydroxide.[7] This method is generally high-yielding and proceeds under mild conditions, minimizing potential side reactions.[8]
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate | 236.14 | (Assumed ~8.0) | (From above) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 16.0 | 0.67 g |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 10 mL |
| 1 M Hydrochloric acid (HCl) | - | - | As needed |
Procedure:
-
Dissolve the purified methyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (0.67 g, 16.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
A precipitate should form. If not, extract the product into ethyl acetate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Mechanism and Rationale
The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) on the pyrimidine ring. The mechanism proceeds via a two-step addition-elimination pathway.
Caption: Simplified mechanism of the SNAr reaction.
The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing carboxylate group at the C4 position. This activation makes the ring susceptible to attack by nucleophiles. The incoming trifluoroethoxide anion attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the carboxylate group. In the final step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the product.
References
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2025, August 7). ResearchGate. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2025, August 6). ResearchGate. [Link]
- Process for the preparation of pyrimidine compounds. (n.d.).
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (n.d.). PubMed. [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. [Link]
- Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds. (n.d.).
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. [Link]
-
Jagwani, S., & Joshi, P. (2014). Green Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025, August 9). Arkivoc. [Link]
-
2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkivoc. [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
"how to dissolve 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid for in vitro studies"
This guide outlines the optimized protocol for dissolving 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid (MW ≈ 222.12 g/mol ) for use in biological assays.[1]
Application Note: Solubilization & Handling of Fluorinated Pyrimidine Carboxylates
Abstract
this compound presents a specific solubility challenge: it possesses a polar, ionizable carboxylic acid head group (
Physicochemical Profile & Solubility Assessment
Before handling, verify the compound properties to ensure accurate molarity calculations.[1]
| Property | Value / Description |
| Formula | |
| Molecular Weight | 222.12 g/mol |
| Acidity ( | ~2.8 (Carboxylic acid).[1] At pH 7.4, the compound is >99% ionized (anionic).[1] |
| Appearance | White to off-white crystalline solid.[1] |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) - Recommended for stock solutions >10 mM.[1] |
| Secondary Solvent | DMF (Dimethylformamide) - Good solubility, but higher toxicity.[1] |
| Poor Solvents | Ethanol (low solubility), Water (insoluble at acidic pH). |
Protocol A: Preparation of DMSO Stock Solution (Recommended)
This method creates a stable, high-concentration stock (typically 50 mM or 100 mM) that can be frozen and aliquoted.[1] DMSO prevents hydrolysis and inhibits microbial growth.[1]
Reagents & Equipment
-
Compound: this compound (>98% purity).[1]
-
Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%).[1]
-
Vessels: Amber glass vials or polypropylene microcentrifuge tubes (DMSO compatible).
-
Equipment: Vortex mixer, Ultrasonic bath (optional).
Step-by-Step Procedure (Example: 100 mM Stock)
-
Calculate Mass: To prepare 1 mL of a 100 mM solution, you need 22.21 mg of compound.[1]
-
Formula:
-
-
Weighing: Accurately weigh ~22.2 mg of the solid into a sterile tube. Record the exact mass (e.g., 22.4 mg).
-
Volume Adjustment: Calculate the exact volume of DMSO required to reach 100 mM based on the actual weighed mass.
-
Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol/1000 )]
-
Example: If 22.4 mg is weighed:
.[1]
-
-
Dissolution: Add the calculated volume of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Observation: The solution should be clear and colorless.[1] If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Optional): If using for sensitive cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the compound.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Aqueous Working Solution
Critical Warning: Do not dissolve this compound directly in water or acidic buffers (pH < 4), as the protonated acid form is poorly soluble and will precipitate.[1]
Dilution Strategy (The "Spike" Method)
For cell-based assays, dilute the DMSO stock directly into the culture medium.[1]
-
Vehicle Limit: Ensure the final DMSO concentration in the assay is <0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity.
-
Intermediate Dilution (Optional): If the jump from 100 mM to µM levels is too large, create an intermediate stock (e.g., 1 mM) in culture media or PBS.[1]
Direct Aqueous Dissolution (Salt Formation)
If DMSO is strictly prohibited, you must convert the acid to its sodium salt.[1]
-
Weigh the solid compound.[1]
-
Add 1.0 equivalent of NaOH (e.g., from a 1 M NaOH stock).[1]
-
Vortex until dissolved (forming the sodium carboxylate).
-
Dilute to volume with PBS (pH 7.4).
Experimental Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the serial dilution workflow to ensure assay integrity.
Caption: Decision matrix for solubilization. The Green path (DMSO) is standard for high-throughput screening; the Red path (Aqueous Base) is for DMSO-sensitive applications.[1]
Quality Control & Troubleshooting
| Issue | Cause | Solution |
| Precipitation upon dilution | "Crashing out" due to low solubility of the neutral form.[1] | Ensure the receiving buffer is buffered to pH > 7.0 . The carboxylate anion is soluble; the protonated acid is not.[1] |
| Solution turns yellow | Oxidation or degradation. | Discard stock. Ensure DMSO is anhydrous and stored in the dark.[1] |
| Cytotoxicity in Vehicle Control | DMSO concentration too high. | Run a "DMSO-only" control.[1] Keep final DMSO < 0.1%.[1] Use the "Intermediate Dilution" step.[1] |
References
-
National Institutes of Health (NIH) - PubChem. 2-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid (CID 97624955).[1] (Structural analog data). Available at: [Link]
-
Williams, R. pKa Data Compiled. (pKa values for carboxylic acids and pyrimidines). Available at: [Link]
Sources
Application Notes and Protocols for 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The 2,2,2-trifluoroethoxy group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and the ability to form specific hydrogen bonds, making it an attractive substituent for enhancing drug-like properties. 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid emerges as a key building block, providing a versatile platform for the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.
Physicochemical Properties and Strategic Advantages
The unique combination of the pyrimidine core, the trifluoroethoxy moiety, and the carboxylic acid handle endows this compound with a distinct set of properties that are highly advantageous in drug design.
| Property | Value/Characteristic | Significance in Medicinal Chemistry |
| Molecular Formula | C₇H₅F₃N₂O₃[3] | Provides a foundation for fragment-based drug design and lead optimization. |
| Molecular Weight | 222.12 g/mol [3] | Falls within the "rule of five" guidelines for good oral bioavailability. |
| Lipophilicity (LogP) | The trifluoroethoxy group significantly increases lipophilicity compared to a hydroxyl or methoxy group. | Enhances membrane permeability and can improve oral absorption and cell penetration. |
| pKa of Carboxylic Acid | The electron-withdrawing nature of the pyrimidine ring and the trifluoroethoxy group lowers the pKa of the carboxylic acid. | Influences solubility, ionization state at physiological pH, and the ability to form salt bridges with biological targets. |
| Metabolic Stability | The C-F bonds in the trifluoroethoxy group are highly resistant to metabolic cleavage by cytochrome P450 enzymes. | Reduces metabolic clearance, leading to a longer half-life and potentially improved pharmacokinetic profile of the final drug molecule. |
| Hydrogen Bonding | The pyrimidine nitrogens act as hydrogen bond acceptors, while the carboxylic acid can act as both a donor and an acceptor. | Crucial for specific and high-affinity binding to the active sites of biological targets like kinases.[2] |
Application in Medicinal Chemistry: A Versatile Intermediate for Kinase Inhibitors
Pyrimidine derivatives are well-established as privileged structures for the development of kinase inhibitors.[4][5] The 4-carboxylic acid functionality of this compound serves as a convenient attachment point for various amine-containing fragments, enabling the exploration of chemical space and the optimization of target affinity and selectivity. This is most commonly achieved through amide bond formation, a robust and widely utilized reaction in medicinal chemistry.
Workflow for the Synthesis of Pyrimidine-Based Kinase Inhibitors
The general workflow for utilizing this compound in the synthesis of kinase inhibitors involves the coupling of the carboxylic acid with a diverse library of amines. This allows for the systematic investigation of structure-activity relationships (SAR).
Caption: General workflow for the utilization of this compound in kinase inhibitor discovery.
Protocols: Amide Bond Formation
The formation of an amide bond between this compound and a primary or secondary amine is a critical step in the synthesis of many potential drug candidates. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with sterically hindered or electronically deactivated amines.
Protocol 1: Standard EDC/HOBt Coupling
This is a widely used and generally reliable method for amide bond formation.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU-Mediated Coupling for Challenging Substrates
For sterically hindered or electron-deficient amines, a more potent coupling reagent such as HATU is often required to achieve good conversion.
Materials:
-
This compound
-
Sterically hindered or electron-deficient amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography.
Logical Framework for Amide Coupling
The decision-making process for selecting the appropriate coupling conditions is critical for successful synthesis.
Caption: Decision-making flowchart for selecting an appropriate amide coupling protocol.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of a privileged pyrimidine core, a metabolically robust trifluoroethoxy group, and a synthetically tractable carboxylic acid handle makes it an ideal starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols outlined in this application note provide a solid foundation for the successful incorporation of this key intermediate into drug discovery programs.
References
- US10695347B2 - Pyrimidine derivative and use thereof - Google P
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (URL: [Link])
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (URL: [Link])
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (URL: [Link])
- US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google P
- US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2 ...
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (URL: [Link])
- CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds - Google P
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])
- US7893074B2 - 2, 4-pyrimidinediamines useful in the treatment of neoplastic diseases, inflammatory and immune system disorders - Google P
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH. (URL: [Link])
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. (URL: [Link])
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])
-
6-Methoxy-2-propylpyrimidine-4-carboxylic acid | C9H12N2O3 | CID 116862313 - PubChem. (URL: [Link])
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. (URL: [Link])
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators - ResearchGate. (URL: [Link])
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (URL: [Link])
-
Physicochemical properties of some tetrahydropyrimidine derivatives - ResearchGate. (URL: [Link])
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Analogs of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel analogs of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid. Pyrimidine-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The parent molecule, featuring a trifluoroethoxy group, is designed to enhance metabolic stability and cell permeability. This guide details synthetic protocols for modifying the pyrimidine core at the C4 and C6 positions, focusing on the generation of diverse amide libraries, bioisosteric replacement of the carboxylic acid with a tetrazole ring, and variation of the C6-alkoxy substituent. Furthermore, a logical cascade for biological evaluation is presented, with a primary focus on the inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target in oncology and autoimmune diseases.[2][3]
Introduction and Rationale
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[4] Its nitrogen atoms act as hydrogen bond acceptors, and the planar aromatic system allows for π-stacking interactions with biological targets. The specific substitution pattern of this compound offers several advantageous features for drug design. The carboxylic acid at the C4 position provides a key interaction point, often acting as a hydrogen bond donor/acceptor or forming salt bridges. The 2,2,2-trifluoroethoxy group at the C6 position is particularly noteworthy; the high electronegativity of the fluorine atoms can modulate the electronic properties of the pyrimidine ring, while the trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
The development of analogs is crucial for optimizing lead compounds. This guide focuses on a systematic approach to explore the structure-activity relationship (SAR) around this scaffold. The primary strategic objectives are:
-
Modification of the Carboxylic Acid Moiety (C4): To explore different interactions within a target's binding pocket, the carboxylic acid will be converted into a diverse library of amides. Additionally, bioisosteric replacement with a tetrazole group will be performed, as tetrazoles can mimic the acidic properties of carboxylic acids while offering different pharmacokinetic profiles.[5]
-
Modification of the C6-Substituent: To probe the steric and electronic requirements at this position, analogs with different alkoxy or amino groups will be synthesized, starting from a common 6-chloro intermediate.
Biological Hypothesis: Cancer cells, due to their high proliferation rate, are heavily dependent on the de novo synthesis of pyrimidines for DNA and RNA replication.[6] Dihydroorotate dehydrogenase (DHODH) is a rate-limiting mitochondrial enzyme in this pathway.[6] Inhibition of DHODH depletes the pyrimidine pool, leading to cell growth arrest and differentiation, making it an attractive target for cancer therapy, particularly in hematologic malignancies like acute myeloid leukemia (AML).[2] Given the structural alerts of the parent compound, we hypothesize that these analogs may act as DHODH inhibitors. Therefore, the primary biological evaluation will be directed towards this target.
Synthetic Strategy and Protocols
The overall synthetic strategy is designed to be convergent, allowing for the generation of multiple analogs from a few key intermediates. The synthesis of the parent compound will be followed by protocols for diversification at the C4 and C6 positions.
Caption: Synthetic workflow for the parent compound and its analogs.
Synthesis of the Parent Compound: this compound
This protocol describes a two-step synthesis starting from the commercially available ethyl 6-chloropyrimidine-4-carboxylate.
Step 1: Synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate
-
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine nitrogens and the carboxylate group activates the C6 position for nucleophilic attack by the trifluoroethoxide anion. Sodium hydride is used as a strong base to deprotonate the 2,2,2-trifluoroethanol, forming the nucleophile in situ.
-
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.1 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ester.
-
Step 2: Saponification to this compound
-
Rationale: This is a standard ester hydrolysis (saponification) using a base to yield the corresponding carboxylic acid.
-
Protocol:
-
Dissolve the ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the THF by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Protocol for C4-Position Diversification: Amide Analogs
-
Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[7] Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method for coupling the parent carboxylic acid with a diverse range of primary and secondary amines.[8]
-
Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) and continue stirring at room temperature for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final amide.
-
| Analog ID | Amine Used | Rationale for Inclusion |
| A-01 | Aniline | Simple aromatic amine to establish baseline activity. |
| A-02 | 4-Fluoroaniline | Introduces a halogen for potential halogen bonding. |
| A-03 | Benzylamine | Introduces a flexible linker between aromatic rings. |
| A-04 | Morpholine | Introduces a polar, water-solubilizing group. |
| A-05 | Piperazine | Provides a site for further derivatization or salt formation. |
Protocol for C4-Position Diversification: Tetrazole Bioisostere
-
Rationale: The 5-substituted-1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing similar acidity (pKa) and planar geometry. The synthesis proceeds via the corresponding nitrile.
-
Protocol (Multi-step):
-
Amide formation: Convert the parent carboxylic acid to the primary amide by first treating with thionyl chloride to form the acyl chloride, followed by quenching with aqueous ammonia.
-
Nitrile formation: Dehydrate the primary amide using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride to yield the pyrimidine-4-carbonitrile intermediate.
-
Tetrazole formation: To a solution of the nitrile intermediate in DMF, add sodium azide (1.5 eq.) and triethylamine hydrochloride (1.5 eq.). Heat the mixture to 100-120 °C for 12-24 hours.[4]
-
Cool the reaction mixture, acidify with 1M HCl, and extract with ethyl acetate.
-
Purify by column chromatography to yield the desired tetrazole analog.
-
Protocol for C6-Position Diversification
-
Rationale: Starting from a common precursor, ethyl 6-chloropyrimidine-4-carboxylate, a variety of nucleophiles can be introduced at the C6 position via SNAr reaction. This allows for a systematic exploration of the steric and electronic requirements in this region of the molecule.
-
Protocol:
-
SNAr Reaction: Following the procedure in Section 2.1 (Step 1), replace 2,2,2-trifluoroethanol with other alcohols (e.g., ethanol, isopropanol) or amines (e.g., morpholine, N-methylpiperazine) to generate a library of 6-substituted pyrimidine esters.
-
Saponification: Hydrolyze the resulting esters to their corresponding carboxylic acids using the procedure in Section 2.1 (Step 2).
-
| Analog ID | Nucleophile Used | Rationale for Inclusion |
| B-01 | Ethanol | Simple ethoxy group for comparison. |
| B-02 | Isopropanol | Introduces increased steric bulk. |
| B-03 | Morpholine | Introduces a polar heterocyclic amine. |
| B-04 | N-Methylpiperazine | Introduces a basic nitrogen for potential salt formation and improved solubility. |
Compound Characterization
All synthesized compounds must be rigorously characterized to confirm their identity, purity, and integrity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation | Chemical shifts, coupling constants, and integration consistent with the proposed structure. |
| ¹⁹F NMR | Confirmation of trifluoroethoxy group | A characteristic signal (e.g., a triplet) for the CF₃ group. |
| LC-MS | Purity and molecular weight confirmation | A single major peak in the chromatogram and a mass-to-charge ratio corresponding to [M+H]⁺ or [M-H]⁻. |
| HRMS | Exact mass determination | Provides the elemental composition, confirming the molecular formula. |
| HPLC | Quantitative purity assessment | Purity should be ≥95% for use in biological assays. |
Biological Evaluation: A Hierarchical Screening Cascade
The following cascade is proposed to efficiently evaluate the synthesized analogs for their potential as DHODH inhibitors.
Caption: Biological screening cascade for DHODH inhibitors.
Primary Screen: Recombinant Human DHODH Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the analogs against isolated human DHODH.
-
Principle: The DHODH-catalyzed oxidation of dihydroorotate to orotate is coupled to the reduction of a co-substrate, which can be monitored spectrophotometrically. A common method involves measuring the reduction of 2,6-dichloroindophenol (DCIP) at 600 nm.
-
Protocol Outline:
-
Add recombinant human DHODH enzyme to a 96-well plate containing assay buffer.
-
Add the test compounds at various concentrations (e.g., 10-point dose-response curve starting from 50 µM).
-
Pre-incubate the enzyme and inhibitors for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrates (dihydroorotate and coenzyme Q).
-
Measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. Brequinar, a known DHODH inhibitor, should be used as a positive control.[2]
-
Secondary Screen: Cellular Assay for Pyrimidine Biosynthesis Inhibition
-
Objective: To confirm that the enzymatic activity translates to the inhibition of the de novo pyrimidine synthesis pathway in a cellular context.
-
Principle: In cells treated with a DHODH inhibitor, the pyrimidine pool is depleted. This effect can be rescued by the addition of exogenous uridine, which can be utilized by the salvage pathway.
-
Protocol Outline:
-
Seed a human AML cell line (e.g., MOLM-13 or MV4-11) in 96-well plates.
-
Treat the cells with the test compounds at various concentrations in both the presence and absence of a high concentration of uridine (e.g., 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
A potent and specific DHODH inhibitor will show a significant loss of viability that is rescued by the addition of uridine. Calculate the EC₅₀ value for each compound.
-
Tertiary Screen: Cytotoxicity Counter-Screen
-
Objective: To assess the general cytotoxicity of the active compounds and determine their selectivity index.
-
Protocol Outline:
-
Using a non-malignant cell line (e.g., human fibroblasts or peripheral blood mononuclear cells), perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®).
-
Treat the cells with the same concentration range of compounds as in the secondary screen and incubate for 72 hours.
-
Determine the CC₅₀ (50% cytotoxic concentration).
-
The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more selective compound.
-
Data Summary and Interpretation
The data from the synthetic and biological evaluations should be compiled to establish a clear structure-activity relationship (SAR).
Table of Hypothetical Results:
| Analog ID | Modification | Yield (%) | Purity (%) | DHODH IC₅₀ (nM) | AML EC₅₀ (nM) | SI |
| Parent | - | 65 | >98 | 500 | 850 | >10 |
| A-02 | C4-Amide (4-F-Aniline) | 72 | >98 | 150 | 250 | >20 |
| A-04 | C4-Amide (Morpholine) | 81 | >99 | >10000 | >10000 | - |
| E-01 | C4-Tetrazole | 45 | >97 | 450 | 780 | >15 |
| B-02 | C6-Isopropoxy | 68 | >98 | 800 | 1200 | >8 |
From this hypothetical data, one could infer that a substituted aromatic amide at C4 (A-02) is beneficial for potency, while a polar morpholine amide (A-04) is detrimental. The tetrazole (E-01) retains activity, confirming it as a viable bioisostere. Modification at C6 (B-02) appears to be less impactful than at C4. This systematic analysis will guide the next round of analog design and optimization.
References
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
-
MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
- Google Patents. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.
-
PMC. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
ResearchGate. Synthetic approaches of pyrimidine scaffold. Available at: [Link]
-
Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Available at: [Link]
-
ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
-
PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Available at: [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
PMC. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]
-
ResearchGate. Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Available at: [Link]
-
PubMed. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]
-
The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. Available at: [Link]
-
PubMed. (1985). Evaluation of analytical methods for fluorine in biological and related materials. Available at: [Link]
-
PMC. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
-
PMC. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available at: [Link]
-
PMC. (2013). A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]
-
ACS Publications. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis | Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]
-
RSC Publishing. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Available at: [Link]
-
DTIC. Determination of Fluorine in Fluoro-Organic Compounds. Available at: [Link]
-
PMC. (2022). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. Available at: [Link]
-
Physics & Maths Tutor. Notes - 21 Organic Synthesis - CAIE Chemistry A-level. Available at: [Link]
-
The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. Available at: [Link]
-
ACS Publications. (2016). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]
-
Save My Exams. (2025). Synthetic Routes (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
-
ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Available at: [Link]
- Google Patents.Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds.
-
BizNGO. A Short Guide. Available at: [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]
-
The Exam Formula. Synthetic Routes part 1. Available at: [Link]
-
Cognito. Synthetic Routes Revision notes | International A-Level · CIE. Available at: [Link]
-
PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Available at: [Link]
-
J-Stage. Analysis of Organic Fluorine Compounds. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate[v1] | Preprints.org [preprints.org]
- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Application Note: In Vivo Validation of Pyrimidine Derivatives
From Metabolic Stability to Therapeutic Efficacy
Abstract
Pyrimidine derivatives represent a cornerstone of modern pharmacotherapy, serving as the structural backbone for essential antimetabolites in oncology (e.g., 5-Fluorouracil, Gemcitabine) and nucleoside analogues in virology (e.g., Brivudine, Molnupiravir). However, the translation of these compounds from in vitro hits to in vivo leads is frequently attrition-prone due to rapid metabolic degradation by Dihydropyrimidine Dehydrogenase (DPD) and dose-limiting myelosuppression.
This guide moves beyond standard operating procedures to provide a logic-driven framework for validating pyrimidine derivatives. It integrates pharmacokinetic (PK) optimization, circadian-aware dosing strategies, and robust efficacy models to ensure data integrity and reproducibility.
Section 1: The Metabolic Gatekeeper – Pharmacokinetics & DPD Sensitivity
Before assessing efficacy, you must determine if your derivative survives the "first pass." The liver enzyme Dihydropyrimidine Dehydrogenase (DPD) is responsible for the catabolism of >80% of endogenous and exogenous pyrimidines.
The "Go/No-Go" PK Screen
Objective: Determine the metabolic stability of the derivative relative to 5-FU. Critical Insight: Mice generally exhibit higher hepatic DPD activity than humans. Furthermore, DPD activity in mice follows a circadian rhythm, peaking during the early rest phase (light cycle).
Protocol: Comparative PK Profiling
-
Animal Model: Male BALB/c mice (n=3 per timepoint).
-
Controls:
-
Reference Standard: 5-Fluorouracil (20 mg/kg, IV).
-
Inhibitor Control: Co-administration with Eniluracil (DPD inactivator) to confirm metabolic route.
-
-
Dosing Strategy: Administer compounds at 7 hours after light onset (HALO 7) to minimize circadian variability in DPD activity.
-
Sampling: Retro-orbital or tail vein blood collection at 5, 15, 30, 60, 120, and 240 minutes.
-
Analysis: LC-MS/MS quantification of parent compound vs. catabolites (e.g., fluoro-beta-alanine for 5-FU).
Visualization: The Pyrimidine Fork in the Road
The following diagram illustrates the competition between activation (anabolism) and degradation (catabolism). A successful drug candidate must favor the anabolic pathway.
Caption: The critical divergence in pyrimidine fate. High DPD affinity leads to rapid clearance, while kinase affinity drives therapeutic effect.
Section 2: Oncology Efficacy Models (Colorectal Cancer Focus)
Colorectal cancer (CRC) remains the primary indication for pyrimidine antimetabolites. The choice of cell line dictates the mechanism you are testing.
Model Selection Strategy
| Feature | HCT-116 | HT-29 | MC38 (Syngeneic) |
| Genetic Profile | MSI-High, KRAS mutant, p53 wild-type | MSS (Stable), BRAF mutant, p53 mutant | MSI-High, C57BL/6 background |
| Drug Sensitivity | High sensitivity to 5-FU and Topoisomerase inhibitors | Resistant to 5-FU; Sensitive to BRAF/EGFR combos | Used for Immunotherapy combinations |
| Application | Primary Screening Model | Resistance Model | Immuno-Oncology |
Protocol: HCT-116 Subcutaneous Xenograft
Self-Validating Step: Include a "Vehicle Only" group (negative control) to establish baseline growth kinetics and a "5-FU" group (positive control) to validate assay sensitivity.
Step-by-Step Workflow:
-
Cell Preparation: Harvest HCT-116 cells in exponential growth phase. Resuspend in 50% Matrigel / 50% PBS at
cells/mL. -
Inoculation: Inject 100 µL (
cells) subcutaneously into the right flank of 6-8 week old Athymic Nude mice (Foxn1 nu/nu). -
Staging (The Critical Window): Monitor tumor volume (
). Randomize mice when tumors reach 100–150 mm³ (typically Day 7-10).-
Note: Starting treatment too late (>250 mm³) often leads to necrotic cores that mask drug efficacy.
-
-
Treatment Regimen:
-
Group A: Vehicle (IP, q.d. x 14 days).
-
Group B: 5-FU (20 mg/kg, IP, q3d x 4 doses).
-
Group C: Test Compound (Low Dose).
-
Group D: Test Compound (High Dose).
-
-
Endpoints:
-
Tumor Growth Inhibition (TGI) %.
-
Body weight (toxicity marker).
-
Necropsy: Harvest tumors 4 hours post-last dose for Pharmacodynamic (PD) analysis (e.g., phosphorylated-H2AX levels as a marker of DNA damage).
-
Caption: Standardized workflow for HCT-116 xenograft efficacy studies ensuring consistent tumor staging.
Section 3: Antiviral Efficacy (Respiratory Model)
For pyrimidine nucleoside analogues targeting viral polymerases (e.g., Influenza, SARS-CoV-2), a respiratory infection model is required.
Protocol: Influenza A (H1N1) Mouse Model
Rationale: Pyrimidine analogues often act as chain terminators or mutagens (lethal mutagenesis) in RNA virus replication.
-
Animal: BALB/c mice (Female, 6-8 weeks).
-
Infection: Intranasal inoculation with
of Influenza A/PR/8/34 under light isoflurane anesthesia. -
Treatment: Initiate therapy 1 hour post-infection (prophylactic/early therapeutic window) or 24 hours post-infection (therapeutic window).
-
Standard Control: Oseltamivir (Oral, 10 mg/kg, bid).
-
-
Readouts:
-
Survival: Kaplan-Meier plot over 14 days.
-
Viral Titer: Lung homogenate plaque assay on Day 3 and Day 6.
-
Lung Histology: H&E staining for alveolar infiltration.
-
Section 4: Safety Pharmacology (Toxicity)
Pyrimidine derivatives are notorious for myelosuppression (neutropenia) and gastrointestinal mucositis . Efficacy without safety data is meaningless.
The "3-Tissue" Safety Screen
Run this in parallel with efficacy studies or as a dedicated satellite group.
-
Bone Marrow (Femur):
-
Flush femur bone marrow.
-
Perform colony-forming unit (CFU) assays (CFU-GM) to assess progenitor cell toxicity.
-
Threshold: >50% reduction in CFU-GM compared to vehicle indicates high risk of clinical neutropenia.
-
-
Intestine (Jejunum):
-
Swiss roll histology of the jejunum.
-
Measure villus height/crypt depth ratio . Pyrimidines often cause crypt ablation (mucositis).
-
-
Peripheral Blood:
-
Complete Blood Count (CBC) twice weekly.
-
Watch for nadir in neutrophil counts (typically Day 7-10 in mice).
-
References
-
HCT-116 Xenograft Characterization
-
DPD Enzyme Kinetics & Variability
-
Pyrimidine Antiviral Mechanisms
-
Toxicology Protocols
-
General In Vivo Experimental Design
- Title: Initiating and Performing in vivo experiments of anti-cancer tre
- Source: Protocols.io.
-
URL:[Link]
Sources
- 1. altogenlabs.com [altogenlabs.com]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Dihydropyrimidine dehydrogenase circadian rhythm in mouse liver: comparison between enzyme activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
"HPLC method for analyzing 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid"
Application Note: HPLC Analysis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
Introduction & Scientific Context
The compound This compound is a critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and various agrochemicals. Its structural integrity is defined by two competing functionalities: the polar, ionizable carboxylic acid moiety and the lipophilic, electron-withdrawing trifluoroethoxy group.
Accurate quantification is challenging due to the potential for hydrolysis, yielding the highly polar impurity 6-hydroxypyrimidine-4-carboxylic acid . This application note details a robust, reversed-phase HPLC method designed to separate the target molecule from its hydrolytic degradants and starting materials (e.g., 4,6-dichloropyrimidine derivatives).
Chemical Profile
-
Target: this compound
-
Key Impurity: 6-Hydroxypyrimidine-4-carboxylic acid (Hydrolysis product)
-
pKa (Calculated): ~2.8 (Carboxylic acid), ~1.5 (Pyrimidine ring nitrogen)
-
UV Max: ~254 nm (Pyrimidine core)
Method Development Strategy (The "Why")
To ensure scientific integrity, we must justify the chromatographic choices based on the molecule's physicochemical properties.
1. pH Control & Retention:
The carboxylic acid group (
-
Solution: We utilize a mobile phase pH of 2.0–2.5 . This suppresses ionization (
), increasing hydrophobicity and ensuring sharp peak shape.
2. The Fluorine Effect: The trifluoroethoxy group imparts significant hydrophobicity and unique selectivity compared to non-fluorinated analogs.
-
Solution: A C18 stationary phase is sufficient, but we employ a C18-Aq (Polar Endcapped) column. This allows the method to start at high aqueous conditions (to retain the polar hydroxy-impurity) without "phase collapse" (dewetting), while the C18 chains retain the fluorinated target.
3. Detection: The pyrimidine ring offers strong UV absorption.
-
Solution:254 nm provides the optimal signal-to-noise ratio, minimizing interference from non-aromatic mobile phase additives.
Method Logic Visualization
Figure 1: Mechanistic logic driving the HPLC method parameters.
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II / Waters Alliance (or equivalent) |
| Column | Agilent ZORBAX SB-C18 or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Reagents & Mobile Phase Preparation
-
Reagent A (Water): HPLC Grade Water + 0.1% Phosphoric Acid (
).-
Note: For LC-MS applications, substitute Phosphoric Acid with 0.1% Formic Acid.
-
-
Reagent B (Organic): HPLC Grade Acetonitrile (ACN).[1]
-
Why ACN? Acetonitrile has lower UV cutoff and lower viscosity than Methanol, providing sharper peaks for fluorinated compounds.
-
Gradient Program
This gradient is designed to separate the early-eluting hydrolysis impurity from the late-eluting target.
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic hold for polar impurities |
| 12.0 | 40 | 60 | Linear Ramp to elute Target |
| 14.0 | 5 | 95 | Wash Step (Remove non-polars) |
| 16.0 | 5 | 95 | Hold Wash |
| 16.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Fluorinated compounds dissolve better in organic).
-
Working Standard: Dilute the Stock Solution 1:10 using the Initial Mobile Phase (95:5 Water:ACN).
-
Critical: Diluting in 100% ACN and injecting into a 95% aqueous stream will cause "solvent shock," leading to split peaks for early eluters. Always match the diluent to the starting gradient conditions.
-
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before accepting data.
| Parameter | Acceptance Limit | Rationale |
| Retention Time (RT) | Target: ~8.5 ± 0.5 min | Confirming specificity. |
| Tailing Factor ( | Ensures proper pH control of the acid group. | |
| Resolution ( | Essential for quantitative accuracy. | |
| Precision (RSD) | Verifies system stability. |
Troubleshooting Guide (Expert Insights)
Common issues encountered with fluorinated pyrimidine acids and their solutions.
Figure 2: Decision tree for troubleshooting common chromatographic anomalies.
Specific Scenario: "The Ghost Peak" If a small peak appears at ~2-3 minutes that grows over time, your sample is hydrolyzing in the autosampler.
-
Fix: Keep autosampler temperature at 4°C. Ensure the sample diluent is not basic (pH > 7 accelerates hydrolysis).
References
-
Separation of Pyrimidine Derivatives: Petrov, P. T., et al. (2007).[2] "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives." Pharmaceutical Chemistry Journal.
-
Analysis of Fluorinated Carboxylic Acids: Poboży, E., et al. (2011).[1] "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." Microchimica Acta. [1]
-
General pKa Data for Heterocycles: Williams, R. (2022). "pKa Data Compiled by R. Williams."[3] Organic Chemistry Data.
-
Method Development for Polar-Embedded Columns: Waters Corporation. "XSelect HSS T3 Columns: Care and Use Manual."
Sources
Application Note: A Scalable Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive and scalable three-step synthesis for 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid, a key building block in the development of novel therapeutics. The described protocol starts from the commercially available 6-chloropyrimidine-4-carboxylic acid and proceeds through an esterification, a nucleophilic aromatic substitution (SNAr), and a final hydrolysis step. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the chemical principles, and safety considerations for scaling up the synthesis.
Introduction
Pyrimidine-4-carboxylic acid derivatives are crucial structural motifs in a wide array of biologically active molecules, finding applications in antiviral and anticancer therapies.[1] The incorporation of a 2,2,2-trifluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a robust and scalable laboratory procedure for the synthesis of this compound, a valuable intermediate for drug discovery programs.
The synthetic strategy is designed for both laboratory-scale preparation and potential pilot-plant scale-up. It emphasizes the use of readily available starting materials, straightforward reaction conditions, and clear purification protocols to ensure high purity of the final product.
Synthetic Strategy Overview
The synthesis of this compound is accomplished in three main steps, starting from 6-chloropyrimidine-4-carboxylic acid:
-
Esterification: The carboxylic acid functionality of the starting material is protected as an ethyl ester. This prevents interference in the subsequent nucleophilic aromatic substitution step.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 6-position of the pyrimidine ring is displaced by the 2,2,2-trifluoroethoxide anion.
-
Hydrolysis: The ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Step 1: Esterification of 6-Chloropyrimidine-4-carboxylic Acid
Rationale: The esterification of the carboxylic acid is a crucial step to prevent its acidic proton from interfering with the base-mediated SNAr reaction in the subsequent step. The ethyl ester is chosen for its ease of formation and subsequent hydrolysis. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles |
| 6-Chloropyrimidine-4-carboxylic acid | 158.54 | 10.0 g | 0.063 |
| Ethanol (anhydrous) | 46.07 | 200 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |
| Sodium bicarbonate (saturated solution) | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyrimidine-4-carboxylic acid (10.0 g, 0.063 mol) and anhydrous ethanol (200 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-chloropyrimidine-4-carboxylate as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Rationale: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. The chloro group at the 6-position is a good leaving group and can be displaced by the 2,2,2-trifluoroethoxide anion. The alkoxide is generated in situ by reacting 2,2,2-trifluoroethanol with a strong base such as sodium hydride. Anhydrous conditions are critical to prevent quenching of the base and the alkoxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles |
| Ethyl 6-chloropyrimidine-4-carboxylate | 186.59 | (from previous step) | ~0.063 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 3.0 g | 0.075 |
| 2,2,2-Trifluoroethanol | 100.04 | 7.6 g (5.7 mL) | 0.076 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated ammonium chloride solution | - | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.0 g of 60% dispersion, 0.075 mol) and wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil.
-
Add anhydrous THF (100 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (7.6 g, 0.076 mol) dropwise via the dropping funnel. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
In a separate flask, dissolve the crude ethyl 6-chloropyrimidine-4-carboxylate in anhydrous THF (100 mL).
-
Add the solution of the pyrimidine ester to the sodium trifluoroethoxide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate, can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Step 3: Hydrolysis of the Ethyl Ester
Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester. Basic hydrolysis (saponification) is employed, followed by acidification to protonate the carboxylate and precipitate the final product.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles |
| Ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate | 250.16 | (from previous step) | ~0.063 |
| Lithium hydroxide monohydrate | 41.96 | 3.9 g | 0.093 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 100 mL | - |
| Hydrochloric acid (1 M) | - | As needed | - |
Procedure:
-
Dissolve the purified ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate in a mixture of THF (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (3.9 g, 0.093 mol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid.
-
A white precipitate will form. Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Process Control and Scale-Up Considerations
| Parameter | Step 1: Esterification | Step 2: SNAr Reaction | Step 3: Hydrolysis |
| Temperature | Reflux (approx. 78 °C for ethanol) | 0 °C for alkoxide formation, then room temperature. Exothermic reaction, requires cooling. | Room temperature. |
| Pressure | Atmospheric | Atmospheric (under inert gas) | Atmospheric |
| Atmosphere | Air | Inert (Nitrogen or Argon) is crucial due to the use of sodium hydride. | Air |
| Agitation | Efficient stirring to suspend the starting material. | Vigorous stirring is necessary for the heterogeneous reaction. | Good mixing is required for efficient hydrolysis. |
| Safety | Use of concentrated acid requires care. | Sodium hydride is highly reactive and flammable. Handle under inert atmosphere.[3] 2,2,2-Trifluoroethanol is toxic and should be handled in a fume hood. | Acidification is exothermic and should be done slowly with cooling. |
| Work-up | Neutralization and extraction. | Careful quenching of excess sodium hydride. Extraction. | Acidification and filtration. |
| Purification | Can often be used crude in the next step. | Column chromatography may be necessary. | Crystallization or washing of the precipitate. |
Visualization of the Reaction Mechanism
The key step in this synthesis is the SNAr reaction. The mechanism involves the addition of the nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.
Caption: Mechanism of the SNAr reaction.
Conclusion
This application note provides a detailed and scalable three-step synthesis of this compound. The protocol is designed to be robust and reproducible, yielding a high-purity product suitable for further use in medicinal chemistry and drug development. By following the outlined procedures and paying close attention to the safety and scale-up considerations, researchers can efficiently produce this valuable building block for their research endeavors.
References
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives - Omics. Available at: [Link]
-
Synthesis of pyrimidines from dinitrogen and carbon | National Science Review | Oxford Academic. Available at: [Link]
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.
-
An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC - NIH. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at: [Link]
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed. Available at: [Link]
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega - ACS Publications. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]
Sources
Application Note: Strategic Implementation of Trifluoroethoxy Moieties in Drug Discovery
Abstract
The 2,2,2-trifluoroethoxy group (
Part 1: Physicochemical Profiling & Rationale
The Fluorine Effect: Beyond Lipophilicity
The strategic replacement of a hydrogen or an alkyl group with a fluorinated moiety is a cornerstone of lead optimization. The 2,2,2-trifluoroethoxy group is distinct because it combines the steric bulk of an ethyl group with the strong electron-withdrawing induction (
Key Advantages:
-
Metabolic Blocking: The high bond dissociation energy of the C-F bond and the strong electron-withdrawing nature of the
group deactivate the adjacent methylene ( ) protons against Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes.[1] This effectively blocks -dealkylation, a common clearance pathway for standard ethers. -
Electronic Modulation: The
group is electron-withdrawing relative to a standard alkoxy group. This reduces the electron density of the aromatic ring and lowers the of proximal basic nitrogen atoms, potentially improving oral bioavailability and reducing hERG liability. -
Conformational Locking: The "gauche effect" and electrostatic repulsion between the fluorine lone pairs and the ether oxygen can lock the side chain into specific conformations, reducing the entropic penalty of binding.
Comparative Metrics
The following table summarizes the shift in properties when replacing a standard methoxy group with a trifluoroethoxy group.
| Property | Methoxy ( | 2,2,2-Trifluoroethoxy ( | Impact on Drug Design |
| Hammett | -0.27 (Donor) | +0.06 (Weak Acceptor/Neutral) | Modulates electronic density; reduces oxidative liability of the ring. |
| Lipophilicity ( | Reference | +0.6 to +1.1 | Increases permeability; enhances hydrophobic binding interactions. |
| Metabolic Stability | Low (O-demethylation) | High | Extends half-life ( |
| H-Bond Acceptor | Strong | Weak | Improves membrane permeability by reducing desolvation energy. |
Part 2: Case Studies in Drug Discovery
Flecainide: Class IC Antiarrhythmic
Flecainide features two 2,2,2-trifluoroethoxy groups on a benzamide scaffold.
-
Role: The fluorinated groups prevent rapid metabolic degradation that would occur with simple ethoxy groups. Furthermore, they tune the lipophilicity to ensure optimal penetration into cardiac tissue and binding to the voltage-gated sodium channel (Nav1.5).
-
Outcome: High oral bioavailability and a long half-life (~20 hours), allowing for twice-daily dosing.
Lansoprazole: Proton Pump Inhibitor (PPI)
Lansoprazole utilizes a trifluoroethoxy group on the pyridine ring.
-
Role: The electron-withdrawing nature of the trifluoroethoxy group modulates the
of the pyridine nitrogen. This is critical for the drug's mechanism, which requires acid-catalyzed activation within the parietal cells but stability at neutral pH. -
Outcome: Optimized acid stability profile compared to non-fluorinated analogs.
Part 3: Synthetic Protocols
The introduction of the trifluoroethoxy group is typically achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
Protocol A: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient aromatic or heteroaromatic systems (e.g., pyridines, pyrimidines) with a leaving group (Cl, Br, F, or
Reagents:
-
2,2,2-Trifluoroethanol (TFE)
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF, DMA, or NMP (Polar Aprotic)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with the aryl halide (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Activation: Add 2,2,2-trifluoroethanol (1.2–1.5 equiv).
-
Deprotonation: Carefully add
(60% dispersion in oil, 1.5 equiv) at 0°C under nitrogen. Note: Hydrogen gas evolution will occur. Alternatively, use (2.0 equiv) and heat to 80–100°C. -
Reaction: Stir the mixture at the designated temperature (RT to 100°C) until TLC/LC-MS indicates consumption of the starting material (typically 2–12 hours).
-
Workup: Quench with water. Extract with Ethyl Acetate (
).[2] Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Mitsunobu Etherification
Best for: Electron-rich phenols or complex scaffolds where harsh basic conditions must be avoided.
Reagents:
-
Phenol substrate
-
2,2,2-Trifluoroethanol (TFE)
-
Triphenylphosphine (
) or Polymer-supported -
DIAD (Diisopropyl azodicarboxylate) or DEAD
Step-by-Step Methodology:
-
Dissolution: Dissolve the phenol (1.0 equiv) and
(1.5 equiv) in anhydrous THF (0.1 M) under nitrogen. -
Addition: Add 2,2,2-trifluoroethanol (1.5 equiv).
-
Coupling: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 15 minutes.
-
Incubation: Allow the reaction to warm to room temperature and stir for 16–24 hours.
-
Workup: Concentrate the solvent. Triturate with ether/hexanes to precipitate triphenylphosphine oxide (TPPO) or load directly onto a silica column.
Protocol C: Palladium-Catalyzed Cross-Coupling
Best for: Unactivated aryl bromides or chlorides where
Reagents:
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Argon, combine Aryl Halide (1.0 equiv),
(2.0 equiv), Catalyst (2–5 mol%), and Ligand (4–10 mol%) in Toluene or Dioxane. -
Reagent Addition: Add TFE (2.0 equiv).
-
Heating: Seal the tube and heat to 80–110°C for 12–18 hours.
-
Filtration: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.
Part 4: Decision Logic & Workflows
The following diagrams illustrate the decision-making process for synthesis and the mechanistic impact of the group.
Diagram 1: Synthetic Strategy Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronics and functional group availability.
Diagram 2: Metabolic Stability Mechanism
Caption: Mechanistic comparison of metabolic fate. The trifluoroethoxy group resists P450-mediated O-dealkylation.
Part 5: Validation Protocol (Microsomal Stability)
To confirm the utility of the trifluoroethoxy substitution, a comparative microsomal stability assay is required.
Objective: Determine the Intrinsic Clearance (
Materials:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -
Test Compounds (10 mM DMSO stock).
-
Stop Solution (Acetonitrile with Internal Standard).
Protocol:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.
-
Dosing: Spike test compound to a final concentration of 1
M (keeps DMSO < 0.1%). -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense into 150
L of ice-cold Acetonitrile/IS. Centrifuge at 4000 rpm for 20 minutes. -
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time. -
Calculation:
- = slope of the regression line.
Expected Result: The trifluoroethoxy analog should exhibit a significantly lower
References
-
Vertex Pharmaceuticals. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.[5] Journal of Organic Chemistry.[6] Link
-
BenchChem. (2025).[1][7] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.Link
-
Heart Rhythm Alliance. Flecainide: Mechanism of Action.[8]Link
-
National Institutes of Health (NIH). Lansoprazole: PubChem Compound Summary.Link
-
ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. api.heartrhythmalliance.org [api.heartrhythmalliance.org]
Troubleshooting & Optimization
"optimizing the yield of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid synthesis"
Welcome to the Advanced Synthesis Support Center . I am Dr. Aris Thorne, Senior Application Scientist.
Below is a comprehensive technical guide designed to optimize the yield of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid . This molecule combines an electron-deficient pyrimidine core with a fluorinated motif, making it a critical scaffold for modifying lipophilicity and metabolic stability in drug discovery.
The synthesis of this target typically proceeds via Nucleophilic Aromatic Substitution (
Part 1: Core Synthesis Workflow
The most robust route utilizes Methyl 6-chloropyrimidine-4-carboxylate as the starting material. Using the ester prevents the carboxylic acid from quenching the base and improves solubility in organic solvents. The final acid is obtained via subsequent saponification.
Figure 1: The recommended pathway avoids direct substitution on the free acid, utilizing an ester intermediate to maximize
Part 2: Optimization & Troubleshooting Guide
This section addresses specific failure modes reported by users.
Issue 1: Low Conversion or Stalled Reaction
User Observation: "The reaction stalls at 50-60% conversion even after heating."
Root Cause: TFE is a weak nucleophile (
| Parameter | Standard Condition (Poor Yield) | Optimized Condition (High Yield) | Mechanistic Rationale |
| Base | Sodium Hydride (NaH) (60% disp.) | NaH irreversibly deprotonates TFE, generating the highly reactive alkoxide species. | |
| Solvent | Acetonitrile or Acetone | THF or DMF | THF provides a balance of solubility and stability; DMF accelerates |
| Stoichiometry | 1:1 (Base:TFE) | 1.1 : 1.2 (Base:TFE) | Slight excess of alkoxide drives the reaction to completion. |
Issue 2: Hydrolysis of the Precursor (Ester Cleavage)
User Observation: "I see the carboxylic acid starting material (6-chloropyrimidine-4-COOH) forming instead of the product." Root Cause: Presence of adventitious water. The methoxide/hydroxide generated from water competes with the bulky, less nucleophilic trifluoroethoxide. Solution:
-
Dry Solvents: Use anhydrous THF.
-
Order of Addition: Pre-mix NaH and TFE at 0°C to form the alkoxide before adding the chloropyrimidine ester. This "titrates" any water present in the TFE.
Issue 3: Regioselectivity (If using Dichloropyrimidine)
User Observation: "I am starting from 4,6-dichloropyrimidine and getting a mixture of isomers." Root Cause: While the 4- and 6-positions are chemically equivalent in the symmetric dichloro- precursor, the introduction of the first TFE group deactivates the ring. Solution: If you must start from 4,6-dichloropyrimidine to make the 4-TFE-6-COOH derivative:
-
This is the wrong precursor for the specific target in this topic.
-
Correct Precursor: Start with Methyl 6-chloropyrimidine-4-carboxylate . The ester at C4 activates the C6-Cl towards substitution, ensuring exclusive regioselectivity.
Part 3: Optimized Experimental Protocol
Target Scale: 1.0 Gram (Scale linearly)
Step 1: Nucleophilic Aromatic Substitution ( )
-
Apparatus: Flame-dried 3-neck round bottom flask, nitrogen atmosphere.
-
Alkoxide Formation:
-
Charge NaH (60% in oil, 1.1 eq, 264 mg) into the flask. Wash with dry hexanes if oil removal is desired (optional).
-
Add anhydrous THF (10 mL) and cool to 0°C .
-
Dropwise add 2,2,2-Trifluoroethanol (TFE) (1.2 eq, 0.52 mL). Evolution of
gas will occur. Stir for 15 min until gas evolution ceases and a clear solution/slurry forms.
-
-
Reaction:
-
Dissolve Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq, 1.0 g, ~5.8 mmol) in anhydrous THF (5 mL).
-
Add the ester solution dropwise to the alkoxide mixture at 0°C.
-
Allow to warm to Room Temperature (25°C) . Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. The starting material (Cl-ester) should be consumed.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Result: Crude Methyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate. (Usually sufficiently pure for Step 2).
-
Step 2: Saponification to Final Acid
-
Hydrolysis:
-
Dissolve the crude ester in THF:Water (3:1) .
-
Add LiOH·H2O (2.0 eq). Stir at RT for 1–2 hours.
-
-
Isolation (Critical for Yield):
-
Evaporate THF under reduced pressure (do not heat above 40°C).
-
The remaining aqueous layer contains the carboxylate salt.
-
Acidification: Cool to 0°C and slowly add 1M HCl until pH ~2–3.
-
Precipitation: The product often precipitates as a white solid. Filter and wash with cold water.
-
Alternative: If no precipitate, extract with EtOAc, dry, and concentrate.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I run this reaction in neat Trifluoroethanol?
A: Yes, but it requires high temperatures (
Q: Why not use the free acid (6-chloropyrimidine-4-carboxylic acid) directly? A: You can, but it requires 2.2 equivalents of base (1 eq to neutralize the -COOH, 1.1 eq for the substitution). The dianion is extremely electron-rich, which deactivates the ring towards the nucleophilic attack, significantly slowing the reaction and lowering yields. The ester route is kinetically superior.
Q: My product is an oil, not a solid. How do I crystallize it? A: Pyrimidine carboxylic acids can be zwitterionic or hold water.
-
Ensure complete removal of THF.
-
Triturate the oil with a mixture of Hexanes:Diethyl Ether (9:1) or cold Dichloromethane .
-
If it remains an oil, verify pH is < 3. If the pH is not low enough, the salt form may still be present.
References
-
Mechanism of
on Pyrimidines: -
General Reactivity of Chloropyrimidines
-
Synthesis of Pyrimidine Carboxylic Acids
- Title: Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.
- Source: NbInno.
-
URL:[Link]
-
Nucleophilic Substitution with Fluorinated Alcohols
- Title: Room-Temperature Nucleophilic Arom
- Source: PubMed Central.
-
URL:[Link]
Sources
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds - Google Patents [patents.google.com]
- 4. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
"common byproducts in the synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid"
Welcome to the technical support guide for the synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block. Our guidance is grounded in established chemical principles and practical laboratory experience to help you troubleshoot and optimize your synthetic route.
Introduction to the Synthetic Pathway
The synthesis of this compound typically proceeds via a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as ethyl 6-chloropyrimidine-4-carboxylate, with 2,2,2-trifluoroethanol. The subsequent step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid product.
Technical Support Center: Trifluoroethoxylation of Pyrimidines
Welcome to the technical support center for the trifluoroethoxylation of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The introduction of the trifluoroethoxy (-OCH₂CF₃) group is a key strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1] However, the reaction can be prone to specific side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction shows low or no conversion of the starting pyrimidine. What are the primary causes and how can I resolve this?
Answer:
Low conversion is a common hurdle that can typically be traced back to either the reactivity of the substrate, the potency of the nucleophile, or suboptimal reaction conditions. The trifluoroethoxylation of pyrimidines generally proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which requires sufficient activation of the pyrimidine ring.[2]
Potential Causes & Solutions:
-
Insufficient Activation of the Pyrimidine Ring: The SNAr mechanism is favored when the pyrimidine ring is substituted with electron-withdrawing groups (EWGs) that can stabilize the negative charge of the intermediate Meisenheimer complex.[2] If your substrate lacks strong EWGs, the reaction will be sluggish.
-
Solution: While modifying the core substrate isn't always feasible, increasing the reaction temperature can provide the necessary activation energy.[3] However, this must be balanced against potential degradation (see Q3).
-
-
Inefficient Generation of the Trifluoroethoxide Nucleophile: 2,2,2-Trifluoroethanol is not nucleophilic enough to react directly. It must be deprotonated by a base to form the trifluoroethoxide anion.
-
Solution: Ensure your base is sufficiently strong to deprotonate the alcohol (pKa ≈ 12.4). Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and handled under anhydrous conditions.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base without quenching the nucleophilicity of the trifluoroethoxide. If solubility is an issue, gently heating the reaction can help. Monitor progress by TLC or LC-MS to find the optimal balance.[4][5]
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of the trifluoroethoxylation?
Answer:
Regioselectivity in the functionalization of pyrimidines is a well-documented challenge.[6][7] For pyrimidines with multiple leaving groups (e.g., 2,4-dichloropyrimidine), the site of nucleophilic attack is governed by a combination of electronic and steric factors.
Causality and Control:
-
Electronic Effects: The most electrophilic carbon atom is the preferred site of attack. Generally, the C4 position of the pyrimidine ring is electronically more deficient and has a higher LUMO coefficient than the C2 position, making it more susceptible to nucleophilic attack.[8] An electron-withdrawing group para to the leaving group provides better stabilization of the intermediate than one that is ortho.[8]
-
Steric Hindrance: Bulky groups adjacent to a potential reaction site can sterically hinder the approach of the nucleophile, directing it to a less crowded position.
Strategies for Improving Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Kinetic control at lower temperatures may favor attack at the more electronically activated site, whereas higher temperatures can lead to a mixture of products or thermodynamic control.
-
Choice of Base/Solvent System: The nature of the counter-ion from the base and the coordinating properties of the solvent can influence the effective size and reactivity of the nucleophile, thereby impacting regioselectivity. Experimenting with different base-solvent combinations is recommended.
-
Use of Directing Groups: If the substrate design allows, the strategic placement of directing groups can pre-organize the substrate for selective reaction, for instance, through chelation control with a metal-containing base.
Table 1: Factors Influencing Regioselectivity in Trifluoroethoxylation
| Factor | Influence on Selectivity | Recommended Action |
| Temperature | Lower temperatures generally favor kinetic product (attack at the most electrophilic site). | Run reactions at 0 °C or room temperature before attempting higher temperatures. |
| Steric Hindrance | Bulky groups near C2 can direct attack to C4. | Analyze the steric environment of your substrate to predict the likely outcome. |
| Solvent Polarity | Can influence the transition state energy for attack at different positions. | Screen polar aprotic solvents (THF, DMF, DMSO) to find the optimal medium. |
Q3: My reaction is producing di-substituted or poly-substituted byproducts, leading to low yield of the desired mono-substituted product. How can this be prevented?
Answer:
The formation of multiple substitution products occurs when the mono-substituted product is still sufficiently reactive to undergo a second trifluoroethoxylation. This is common if the pyrimidine ring has multiple leaving groups.
Controlling Over-Reaction:
-
Stoichiometry is Key: The most straightforward approach is to limit the amount of the nucleophile.
-
Protocol: Use precisely 1.0 to 1.1 equivalents of 2,2,2-trifluoroethanol and the base relative to the pyrimidine starting material. Ensure accurate measurements, especially when working on a small scale.
-
-
Controlled Addition & Temperature: Adding the nucleophile slowly at a low temperature can prevent a localized excess that promotes di-substitution.
-
Protocol: Dissolve the pyrimidine and base in the solvent and cool the mixture to 0 °C. Add a solution of 2,2,2-trifluoroethanol dropwise over 30-60 minutes. Allow the reaction to slowly warm to room temperature while monitoring its progress.
-
-
Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent reaction of the mono-substituted product.
-
Protocol: Monitor the reaction closely every 15-30 minutes using a suitable analytical technique like TLC or LC-MS.[9] Quench the reaction immediately upon disappearance of the starting material spot/peak.
-
Q4: I'm seeing significant degradation of my pyrimidine starting material or product. What conditions cause this and how can I mitigate it?
Answer:
Pyrimidine rings can be susceptible to degradation under harsh reaction conditions, particularly with strong bases or high temperatures.[10][11] This can manifest as a complex mixture of unidentifiable byproducts or a low mass balance in the final workup.
Causes and Mitigation Strategies:
-
Harsh Basic Conditions: While a strong base is needed, highly aggressive conditions can lead to ring-opening or other decomposition pathways.
-
Mitigation: Use the mildest base that is effective for deprotonating trifluoroethanol. For example, potassium carbonate (K₂CO₃) in DMF at elevated temperatures can sometimes be effective and is milder than NaH. Also, ensure you are not using a large excess of the base.
-
-
Excessive Heat: High temperatures can promote undesired elimination or rearrangement reactions.
-
Mitigation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to have a slower, cleaner reaction than a fast, messy one.
-
-
Presence of Water: Anhydrous conditions are crucial. Water can hydrolyze activated halopyrimidines or react with the strong base, leading to side reactions.[4]
-
Mitigation: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
General Protocol for Clean Trifluoroethoxylation:
Caption: Recommended experimental workflow for trifluoroethoxylation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the trifluoroethoxylation of an activated halopyrimidine?
Answer: The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process:
-
Addition: The nucleophile (trifluoroethoxide, CF₃CH₂O⁻) attacks the electron-deficient carbon atom bearing the leaving group (e.g., -Cl, -F), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.
Q2: How does the choice of solvent affect the reaction?
Answer: The solvent plays a critical role in an SNAr reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are generally the best choice. They can solvate the metal cation of the base, leaving the trifluoroethoxide anion "naked" and highly nucleophilic. They do not have acidic protons that can solvate and deactivate the nucleophile.
-
Protic Solvents (e.g., Ethanol, Water): These are generally poor choices. They can solvate the nucleophile through hydrogen bonding, reducing its reactivity. Furthermore, they can act as competing nucleophiles. However, it has been noted that 2,2,2-trifluoroethanol itself, when used as a solvent in the presence of an acid like TFA, can dramatically accelerate some SNAr reactions.[12][13] This is typically for reactions with less basic nucleophiles like anilines, where the acid activates the pyrimidine ring towards attack.[13]
Q3: Which analytical methods are best for monitoring the reaction and identifying byproducts?
Answer: A combination of techniques is ideal for robust reaction monitoring and analysis.[5]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. It is a cost-effective first-line tool.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, allowing for the determination of conversion rates and the relative amounts of products and byproducts.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It not only separates the components of the reaction mixture but also provides the molecular weight of each component, which is invaluable for identifying the desired product and characterizing unknown side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for the final structural confirmation of the product and can be used to identify major byproducts after purification. The characteristic signal of the -OCH₂CF₃ group in both ¹H and ¹⁹F NMR is a clear diagnostic marker.
References
-
Sumimoto, M., et al. (2006). Possible prediction of adverse reactions to pyrimidine chemotherapy from urinary pyrimidine levels and a case of asymptomatic adult dihydropyrimidinuria. Clinical Chemistry, 52(3), 511-514. Available at: [Link]
-
Wang, Z., et al. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]
-
Feng, P., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Organic Letters, 17(21), 5452-5455. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Armstrong, D. R., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 61(15), e202116821. Available at: [Link]
-
Kim, K. S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4089-4102. Available at: [Link]
-
Crampton, M. R., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(31), 9642-9645. Available at: [Link]
-
Zrenner, R., et al. (2006). Pyrimidine and purine biosynthesis and degradation in plants. Annual Review of Plant Biology, 57, 805-836. Available at: [Link]
-
Frydman, L., et al. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society, 134(1), 219-227. Available at: [Link]
-
ACS Omega. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]
-
Gangjee, A., et al. (2001). Facilitation of addition-elimination reactions in pyrimidines and purines using trifluoroacetic acid in trifluoroethanol. Journal of Organic Chemistry, 66(19), 6438-6441. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2017). Synthesis of novel trifluoromethyl-substituted spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkanes], and evaluation of their analgesic effects in a mouse pain model. Archiv der Pharmazie, 350(4). Available at: [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
Hao, G. F., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(4), 103043. Available at: [Link]
-
Douglas, J., & Glorius, F. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12(3), 264-271. Available at: [Link]
-
Atcha, Z., et al. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Metabolites, 10(11), 458. Available at: [Link]
-
Caron, S., et al. (2020). Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
-
Journal of Medicinal Chemistry. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 919321. Available at: [Link]
-
Larhed, M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 23(11), 2862. Available at: [Link]
-
Journal of Bacteriology. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(21), 7247. Available at: [Link]
-
Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5584-5595. Available at: [Link]
-
Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. Available at: [Link]
-
ResearchGate. (2001). Facilitation of Addition—Elimination Reactions in Pyrimidines and Purines Using Trifluoroacetic Acid in Trifluoroethanol. Available at: [Link]
-
Organic Chemistry Data. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of pyrimidine derivatives under solvent-free conditions. Available at: [Link]
-
Gero, A. M., & O'Sullivan, W. J. (1988). Inhibition of pyrimidine biosynthesis de novo in Plasmodium falciparum by 2-(4-t-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone in vitro. Molecular and Biochemical Parasitology, 29(2-3), 195-204. Available at: [Link]
-
ResearchGate. (2007). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. Available at: [Link]
-
NCBI Bookshelf. (1997). Toxicological Profile for Chlorpyrifos - ANALYTICAL METHODS. Available at: [Link]
-
Journal of Heterocyclic Chemistry. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Nature Cancer. (2022). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. Nature Cancer. Available at: [Link]
-
Geller, J., et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides. Journal of Organic Chemistry, 69(15), 5029-5037. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facilitation of addition-elimination reactions in pyrimidines and purines using trifluoroacetic acid in trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"degradation of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid in solution"
A Guide to Understanding and Preventing Degradation in Solution
Introduction for the Researcher
As a Senior Application Scientist, I understand that compound stability is paramount to the success of your research. This guide addresses the potential degradation of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid in solution. It is important to note that while specific public-domain data on this exact molecule is limited, the principles outlined here are based on the well-established chemistry of its core structures: the pyrimidine-4-carboxylic acid moiety and the trifluoroethoxy group. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate stability issues in your experiments.
Troubleshooting Guide: Investigating Compound Degradation
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What's happening?
A1: This suggests slow degradation is occurring. The most probable culprits are hydrolysis or reaction with trace impurities in your solvent. The trifluoroethoxy group, while more stable than a non-fluorinated ether, can still be susceptible to cleavage under certain conditions.
Immediate Troubleshooting Steps:
-
Solvent Purity Check: Use fresh, high-purity, anhydrous solvents (e.g., HPLC-grade DMSO or acetonitrile). Older solvents can absorb atmospheric water, which can facilitate hydrolysis.
-
pH Assessment: If using an aqueous or protic solvent, measure the pH. Even unbuffered solutions can have an acidic or basic character that catalyzes degradation.
-
Container Material: Ensure you are using inert storage vials, such as amber borosilicate glass or polypropylene, to prevent leaching of contaminants that could catalyze degradation.
Q2: My HPLC/LC-MS analysis shows new, unexpected peaks appearing in my samples. How can I confirm if these are degradants?
A2: The appearance of new peaks is a classic sign of compound degradation. The key is to systematically identify these new entities as being derived from your parent compound. A forced degradation study is the definitive method to confirm this.
Experimental Workflow: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to predict potential degradation pathways and identify degradants.
Protocol:
-
Prepare Stock Solution: Dissolve your compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) to a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: Dispense the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Place in an oven at 60°C.
-
Photolytic: Expose to a calibrated light source (as per ICH Q1B guidelines, requiring an exposure of not less than 1.2 million lux hours).[1]
-
-
Incubate and Sample: Store the vials under the specified conditions and draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before analysis.
-
Analyze: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC or LC-MS method.
-
Evaluate: Compare the chromatograms. The decrease in the area of the parent peak and the corresponding increase in new peaks will confirm degradation and help identify the degradants. The goal is to achieve 5-20% degradation to ensure that the breakdown is sufficient for study without completely destroying the sample.[2]
Caption: Troubleshooting workflow for identifying unknown peaks.
Q3: My experiment is light-sensitive. Could this compound be degrading due to light exposure?
A3: Yes, this is a significant possibility. Pyrimidine-based structures are aromatic and often possess chromophores that absorb UV or visible light, making them susceptible to photodegradation.
Preventative Measures:
-
Use Amber Vials: Always store stock solutions and conduct experiments in amber or opaque containers to block light.
-
Work in Low Light: Minimize exposure to ambient lab lighting, especially if your experiments are lengthy.
-
Run a Photostability Control: As part of your forced degradation study (see Q2), include a photolytic stress condition to definitively assess light sensitivity. According to ICH guidelines, this involves exposing the sample to a controlled light source.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways and products for this molecule?
A1: Based on its structure, two primary degradation pathways are most probable:
-
Hydrolysis of the Ether Linkage: The C-O bond of the trifluoroethoxy group can be cleaved, especially under acidic or basic conditions. This would result in the formation of 6-hydroxypyrimidine-4-carboxylic acid and 2,2,2-trifluoroethanol . The electron-withdrawing nature of the trifluoromethyl group generally increases the stability of the ether, but it is not completely inert.[3][4]
-
Decarboxylation: Carboxylic acids attached to aromatic rings can undergo decarboxylation (loss of CO₂) under thermal stress. This would lead to the formation of 6-(2,2,2-Trifluoroethoxy)pyrimidine .
Caption: Potential degradation pathways of the target molecule.
Q2: What are the best practices for preparing and storing solutions to maximize stability?
A2: Adhering to best practices is the most effective way to prevent degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Use fresh, anhydrous, HPLC-grade DMSO or Acetonitrile. | Minimizes water content, preventing hydrolysis. High purity avoids catalytic impurities. |
| Buffering | If an aqueous solution is necessary, use a buffer to maintain a stable pH (typically pH 4-6). | The carboxylic acid group has a pKa, and extreme pH values can catalyze hydrolysis of the ether. |
| Temperature | Store stock solutions at -20°C or -80°C in small, single-use aliquots. | Low temperatures slow down the rate of all chemical reactions, including degradation. Aliquoting prevents repeated freeze-thaw cycles. |
| Atmosphere | For long-term storage, consider purging the vial headspace with an inert gas (Argon or Nitrogen). | This displaces oxygen, preventing potential oxidative degradation. |
| Light | Always use amber vials or wrap vials in foil. | Prevents photodegradation. |
Q3: Which analytical techniques are best for monitoring the stability of this compound?
A3: A combination of techniques provides the most comprehensive picture of stability.
| Technique | Application | Key Advantages |
| Reverse-Phase HPLC with UV detection (RP-HPLC-UV) | Primary Method. Quantifies the parent compound and detects degradants. | Robust, reproducible, and provides quantitative data on purity over time. A "stability-indicating method" can resolve the parent peak from all degradant peaks. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifies degradants. | Provides mass-to-charge ratio (m/z) of new peaks, allowing for the determination of their molecular weights and aiding in structure elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizes the structure of isolated degradants. | Provides definitive structural information, confirming the identity of degradation products predicted by LC-MS. |
References
-
SGS Thailand. Forced Degradation Testing. Available at: [Link]
-
Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Amanchukwu, C. et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. ACS Publications. Available at: [Link]
-
ResearchGate. Synthesis of pyrimidinone carboxylic acids. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
JoVE. Acid Halides to Carboxylic Acids: Hydrolysis. Available at: [Link]
-
National Institutes of Health (NIH). Nitrilation of carboxylic acids by PIII/PV-catalysis. Available at: [Link]
-
Royal Society of Chemistry. Fluorous Ethers. Available at: [Link]
-
NASA Technical Reports Server (NTRS). The preparation of new perfluoro ether fluids exhibiting excellent thermal-oxidative stabilities. Available at: [Link]
-
Crash Course. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]
Sources
"preventing precipitation of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid in aqueous buffer"
Technical Support Center: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
A Guide to Preventing Precipitation in Aqueous Buffers
Welcome to the technical support center for this compound. This guide is designed for our research, discovery, and drug development partners. We understand that managing the solubility of highly functionalized molecules is critical for generating reliable and reproducible experimental data. Precipitation of this compound is a common challenge that can compromise assay results and lead to significant delays.
This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to explain the causal mechanisms behind solubility issues and provide you with robust, self-validating systems to overcome them.
Core Principles: Understanding the Molecule
Before troubleshooting, it's essential to understand the physicochemical characteristics of this compound. Its structure is the primary determinant of its behavior in aqueous solutions.
-
Weak Acidic Nature : The molecule possesses a carboxylic acid group (-COOH) on the pyrimidine ring. This group can donate a proton, meaning the compound is a weak acid.
-
pH-Dependent Solubility : The solubility of weak acids is highly dependent on the pH of the solution[1][2].
-
At a pH below its acidity constant (pKa), the compound exists predominantly in its neutral, protonated (-COOH) form. This form is significantly less soluble in water.
-
At a pH above its pKa, the compound is deprotonated, existing as a negatively charged carboxylate anion (-COO⁻). This ionic form is far more soluble in aqueous media[3].
-
-
Influence of Substituents : The trifluoroethoxy group increases the molecule's lipophilicity ("greasiness") and is strongly electron-withdrawing. This is expected to lower the pKa of the carboxylic acid group compared to simpler aromatic carboxylic acids (typically pKa 4-5[4]), making it a slightly stronger acid. The predicted pKa for the related pyrimidine-4-carboxylic acid is approximately 2.81[5].
Troubleshooting Guide & FAQs
Q1: My compound, this compound, is precipitating immediately upon dilution into my aqueous experimental buffer. What is the most likely cause?
A1: The most common cause of precipitation for this compound is that the pH of your aqueous buffer is too low. When the buffer pH is close to or below the compound's pKa, the molecule converts from its soluble ionic form to its poorly soluble neutral form, causing it to fall out of solution. This is a classic pH-dependent solubility issue common to all carboxylic acids[1][6]. The solubility of a similar compound, pyrimidine-4-carboxylic acid, in neutral PBS (pH 7.2) is only about 1 mg/mL, indicating limited solubility even at a pH well above its pKa[5][7][8].
Q2: How can I determine the optimal buffer pH to maintain solubility?
A2: The key is to ensure the buffer pH is sufficiently above the compound's pKa to keep it in its deprotonated, soluble state.
The Causality: According to the Henderson-Hasselbalch equation, maintaining a pH at least 2 units higher than the pKa ensures that over 99% of the compound will be in the soluble, deprotonated (anionic) form. Given the predicted pKa is likely in the range of 2.5-3.5, a buffer pH of ≥ 6.0 is a safe starting point.
Experimental Protocol: pH Optimization
-
Prepare a Series of Buffers: Make small volumes (e.g., 5 mL) of your base buffer (e.g., phosphate, Tris) at a range of pH values, such as pH 5.0, 6.0, 7.0, 7.4, and 8.0.
-
Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM). Similar compounds show high solubility in DMSO[5][7][8].
-
Test Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve your final desired experimental concentration. Crucially , add the stock solution into the buffer while the buffer is vortexing to ensure rapid dispersion and avoid localized concentration spikes that cause precipitation[9].
-
Visual Inspection: Observe the solutions immediately and after 30-60 minutes at room temperature. The optimal pH is the lowest pH that results in a completely clear, precipitate-free solution.
Q3: I have increased my buffer pH to 7.4, but I still see some cloudiness or precipitation, especially at higher concentrations. What are my next steps?
A3: If pH adjustment alone is insufficient, the intrinsic solubility of the compound in your buffer system has been reached. The next step is to modify the solvent system itself by using co-solvents.
The Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment. This reduces the water's tendency to "squeeze out" the non-polar parts of your drug molecule, thereby increasing its solubility[10][].
Recommended Strategies:
-
Introduce a Co-solvent: The most common and effective co-solvents for preclinical formulations include PEG 400, propylene glycol, and ethanol[][12][13]. For cell-based assays, the final concentration of these solvents must be tested for tolerability.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 20 can also be used to form micelles that encapsulate the drug, increasing its apparent solubility[14]. A formulation for a similar compound successfully uses a combination of DMSO, PEG300, and Tween-80[15].
Data Presentation: Example Co-Solvent Formulations
| Formulation Component | Starting Concentration (v/v) | Maximum Recommended (v/v) | Notes |
| DMSO | < 1% | < 1% (Cell-based assays) | Prepare high-concentration stock in 100% DMSO. |
| PEG 400 | 5% | 20-40% | Excellent solubilizer, generally well-tolerated in vivo. |
| Ethanol | 5% | 10% | Can be effective but may have higher cellular toxicity. |
| Tween-80 | 0.1% | 1-5% | Use in combination with other co-solvents for best effect. |
Note: Always validate the final solvent concentration for compatibility with your specific experimental system.
Q4: What is the correct, step-by-step procedure for diluting my concentrated DMSO stock into the final aqueous buffer to prevent the compound from "crashing out"?
A4: This is a critical procedural step where precipitation is often induced accidentally. Rapidly adding a concentrated organic stock to an aqueous buffer creates a localized, transient supersaturation that leads to immediate precipitation[9]. The following workflow minimizes this risk.
Experimental Protocol: Aseptic Dilution
-
Prepare Final Buffer: Dispense the final required volume of your optimized aqueous buffer (e.g., 990 µL for a 1:100 dilution) into the final sterile tube.
-
Initiate Mixing: Place the tube on a vortex mixer set to a medium speed. The goal is to create a small vortex on the liquid's surface.
-
Add Stock Solution: Aspirate the required volume of the concentrated DMSO stock (e.g., 10 µL). Submerge the pipette tip just below the surface of the vortexing buffer and dispense the stock solution slowly and directly into the rapidly mixing liquid.
-
Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure it is completely homogeneous.
-
Final Inspection: Visually inspect the final solution against a light and dark background to confirm it is completely clear and free of any precipitate before use. Gentle warming to 37°C can sometimes aid dissolution, but stability at this temperature should be confirmed[9].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 3. reddit.com [reddit.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
"optimizing reaction conditions for nucleophilic substitution on pyrimidines"
Topic: Optimizing Reaction Conditions for Nucleophilic Substitution on Pyrimidines Role: Senior Application Scientist Status: Active | Ticket ID: PYR-OPT-2024
Mission Statement
Welcome to the Pyrimidine Optimization Hub. You are likely here because your
Pyrimidines are electron-deficient heterocycles, making them prime candidates for Nucleophilic Aromatic Substitution (
Module 1: The Regioselectivity Matrix (C2 vs. C4)
User Issue: "I have a 2,4-dichloropyrimidine. I want to substitute at C4, but I'm getting a mixture or C2 product."
The Mechanistic Reality
In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic than C2.
-
Why? The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position mimics a para-nitrobenzene (resonance stabilization of the Meisenheimer complex onto N1), whereas C2 mimics an ortho-nitrobenzene (inductive withdrawal but steric hindrance from flanking nitrogens).
However, this rule is not absolute. Your nucleophile and conditions dictate the outcome.
Troubleshooting Logic
| Variable | Effect on Regioselectivity | Recommendation |
| Nucleophile Type | Amines usually attack C4 . Alkoxides can show surprising C2 preference in specific sulfone systems.[1][2] | If targeting C4 with an alkoxide, ensure no sulfone leaving groups are at C2 [1]. |
| Steric Bulk | Bulky nucleophiles favor C4 (less hindered). | If you need C2 substitution with a bulky amine, you must block C4 first or use a more reactive leaving group at C2 (e.g., |
| Solvent Polarity | Polar protic solvents (EtOH) stabilize the leaving group anion, often aiding C4 selectivity. | Switch to THF or DCM (non-polar) if you observe eroding selectivity, though reaction rates will drop. |
| Lewis Acids | Coordination to N3 can activate C4 further. | Add 1.0 eq of |
Visualizing the Decision Pathway
The following logic gate helps you predict the major isomer based on your substrate and nucleophile.
Figure 1: Decision matrix for predicting regioselectivity in 2,4-substituted pyrimidines.
Module 2: Reaction Stalling (Kinetics & Conversion)
User Issue: "My reaction stalls at 50% conversion. Adding more nucleophile doesn't help."
Root Cause Analysis
Stalling in
Optimization Protocol
1. The Solvent Switch (The Dipolar Aprotic Effect)
If you are using Ethanol or Isopropanol, your nucleophile is heavily solvated (H-bonded), reducing its HOMO energy and reactivity.
-
The Fix: Switch to DMSO , DMF , or NMP . These solvents solvate the cation (e.g.,
) but leave the nucleophilic anion "naked" and highly reactive. -
Warning: DMSO can be difficult to remove. Use NMP if aqueous workup is planned (miscible but extracts well into organic layers during washes).
2. The Leaving Group Ladder
If Chloride is too slow, you must upgrade the leaving group. The reactivity order for pyrimidine
-
Protocol: Oxidize a precursor thiomethyl group (
) to a sulfone ( ) using mCPBA or Oxone. The sulfone is a "super-leaving group" for pyrimidines [1].
3. Acid Catalysis (The "Counter-Intuitive" Fix)
For unreactive pyrimidines (those lacking electron-withdrawing groups at C5), basic conditions may fail.
-
Why? The ring is not electrophilic enough.
-
Method: Use Acid Catalysis .[3] Protonating a ring nitrogen (using
in Dioxane or ) makes the ring highly electrophilic.-
Citation: Acid catalysis is particularly effective for chloropyrimidines with fewer activating groups [2].
-
Module 3: Impurity Profiling (Hydrolysis)
User Issue: "I see a mass peak of M-18 (or +16 depending on ionization). It looks like the OH product."
The Hydrolysis Trap
Pyrimidines are prone to hydrolysis, where water acts as the nucleophile, displacing the halide to form the pyrimidinone (tautomer of hydroxy-pyrimidine).
Diagnostic Table:
| Symptom | Cause | Corrective Action |
|---|
| Peak [M-Cl+OH] | Wet solvent or hygroscopic base (e.g.,
Module 4: Advanced Protocols (Microwave & Catalysis)
User Issue: "Standard heating isn't working. The substrate is too stable."
Microwave-Assisted Synthesis
Microwave irradiation is superior for pyrimidines because it accesses high temperatures/pressures rapidly, overcoming the activation energy barrier of the Meisenheimer complex formation.
Standard Microwave Protocol [3]:
-
Vessel: 10 mL sealed microwave vial.
-
Loading: 0.5 mmol Substrate + 1.2 eq Nucleophile + 2.0 eq DIPEA.
-
Solvent: Ethanol (green) or DMF (difficult substrates). Volume: 2-3 mL.
-
Parameters:
-
Temperature: 120–150 °C
-
Time: 10–20 minutes (vs. 12h thermal reflux).
-
Mode: High absorption (Normal).
-
Workflow Visualization: Troubleshooting Loop
Figure 2: Step-by-step troubleshooting workflow for failed pyrimidine substitutions.
References
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. (2025). QM Magic Class | Chapter 48. Link
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(5), 232-243. (2015).[4][5] Link
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14, 21234-21245. (2024).[4][6][7] Link
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).[5] Link
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"reducing impurities in the final product of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid"
Technical Support Center: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this key chemical intermediate. Our goal is to provide not just solutions, but a foundational understanding of why these issues occur and how to prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the final product?
A1: The most frequently observed impurities can be categorized into three groups:
-
Process-Related Impurities: These stem directly from the synthetic route and include unreacted starting materials or intermediates. The most common is the corresponding methyl or ethyl ester, resulting from incomplete hydrolysis.[1]
-
Degradation Impurities: These form due to instability of the final product under certain conditions. The primary degradation product is 6-(2,2,2-Trifluoroethoxy)pyrimidine, formed via thermal decarboxylation.[2][3]
-
Residual Impurities: These are extraneous substances from the manufacturing process, such as residual solvents (e.g., DMSO, Toluene, Ethanol) and trace heavy metals from catalysts (e.g., Palladium, Copper).[4][5]
Q2: What is the single best initial technique to assess the purity of my sample?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard and the most effective initial method for assessing the purity of this compound.[6] It provides a clear quantitative measure of the main component and separates it from most potential impurities, allowing for accurate purity calculations (e.g., area percent). For definitive identification of unknown peaks, HPLC combined with Mass Spectrometry (LC-MS) is indispensable.
Q3: My final product is an off-white or yellowish powder, not pure white. What causes this discoloration and is it a concern?
A3: Discoloration is typically indicative of trace-level impurities, often highly conjugated organic molecules formed through minor side reactions or degradation pathways during synthesis or workup, especially at elevated temperatures. While they may be present in very small quantities (<0.1%), they can be chromophoric. The discoloration itself may not impact the performance in some applications, but for pharmaceutical development, it signals a potential purity issue that must be investigated. The source could be thermal degradation, residual metals, or reactions with trace solvents.
Q4: How should I store the material to prevent degradation?
A4: To maintain long-term stability and prevent the formation of degradation impurities, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment. A refrigerator or a freezer is ideal. The primary degradation risk is thermal decarboxylation[2]; therefore, avoiding exposure to high temperatures during storage and handling is critical.
Troubleshooting Guide: From Problem to Purity
This section provides a deeper dive into specific issues you may encounter. The following workflow provides a general approach to troubleshooting.
Caption: General troubleshooting workflow for purity issues.
Issue 1: Significant Peak Corresponding to the Ester Precursor Detected
-
Observation: HPLC analysis shows a significant secondary peak (typically >0.5%) with a retention time and mass (via LC-MS) consistent with the methyl or ethyl ester of the target molecule.
-
Causality: This is a classic case of incomplete saponification (hydrolysis) of the ester precursor.[1] This can be caused by insufficient reaction time, too low a temperature, or a sub-stoichiometric amount of base (e.g., NaOH or LiOH).
-
Troubleshooting Steps:
-
Reaction Optimization: Increase the reaction time or temperature moderately (e.g., from 25°C to 40°C). Ensure at least 1.1 to 1.5 equivalents of base are used to drive the reaction to completion. Monitor the reaction by TLC or HPLC until the ester starting material is consumed (<0.1%).
-
Purification via Extraction: The carboxylic acid product is acidic, while the ester is neutral. This difference can be exploited. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base like sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer as its sodium salt, leaving the neutral ester impurity in the organic layer. Separate the layers, and carefully re-acidify the aqueous layer with HCl (to pH ~2-3) to precipitate the pure carboxylic acid.
-
Recrystallization: If the ester level is relatively low (<2%), a carefully chosen recrystallization can be effective. See the protocols section below.
-
Issue 2: Presence of 6-(2,2,2-Trifluoroethoxy)pyrimidine
-
Observation: An impurity is detected with a mass 44 Da less than the product, corresponding to the loss of CO₂.
-
Causality: This is the result of decarboxylation. Pyrimidine-4-carboxylic acids can be susceptible to losing CO₂ when subjected to heat, particularly in the presence of trace acids or metals.[2][3] This is often exacerbated during final product drying at elevated temperatures or in refluxing solvents for extended periods.
-
Troubleshooting Steps:
-
Drying Conditions: Dry the final product under high vacuum at a mild temperature (e.g., 40-50°C). Avoid prolonged drying at temperatures exceeding 60°C.
-
Recrystallization Solvent Choice: When performing recrystallization, avoid very high-boiling point solvents (e.g., DMF, DMSO) if possible. If they must be used, minimize the time the product is at reflux.
-
pH Control: Ensure the final product is isolated and stored at a neutral or slightly acidic pH. Highly basic or acidic conditions can sometimes facilitate decarboxylation.
-
The diagram below illustrates the formation pathways for these two common impurities.
Caption: Formation pathways for common process and degradation impurities.
Issue 3: Residual Solvents Above ICH Limits
-
Observation: GC-Headspace analysis indicates the presence of solvents like Toluene, Acetone, or Ethyl Acetate above the limits specified by ICH Q3C guidelines.[7]
-
Causality: This is due to inefficient removal of the solvent used in the final reaction, workup, or crystallization step. The crystal lattice of the solid product can trap solvent molecules.[8]
-
Troubleshooting Steps:
-
Optimize Drying: The most direct solution is to improve the drying procedure. Use a vacuum oven with a controlled temperature (as determined in Issue 2) and ensure a good vacuum (<1 mbar). A nitrogen sweep can also help carry away solvent vapors.
-
Solvent Displacement: Before final isolation, consider a slurry or "wash" of the wet cake with a more volatile, lower-boiling point solvent in which the product is not very soluble (e.g., heptane or diethyl ether). This can displace the higher-boiling residual solvent.
-
Recrystallization Solvent System: If the problem persists, re-evaluate the crystallization solvent. Choose a solvent from which the product crystallizes well but that is also easily removed.
-
Issue 4: Trace Metal Contamination
-
Observation: ICP-MS or ICP-OES analysis shows levels of metals like Palladium, Copper, or Iron exceeding pharmaceutical specifications (typically <10 ppm).[9][10]
-
Causality: These metals often originate from catalysts used in preceding synthetic steps (e.g., Suzuki or Buchwald-Hartwig couplings to build the pyrimidine core).[] They can also be leached from stainless steel reactors under acidic conditions.[5]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon (charcoal) at a slightly elevated temperature. The carbon can adsorb many metallic impurities. Filter the hot solution through a pad of celite to remove the carbon before crystallization.
-
Metal Scavengers: For specific metals like palladium, commercially available metal scavengers (e.g., silica-based thiols or amines) can be added to a solution of the product to selectively bind and remove the metal.
-
Aqueous Washes: During the workup, performing washes with aqueous solutions of chelating agents like EDTA can help remove some metal impurities.
-
| Impurity Class | Common Examples | Primary Analytical Method | Typical Limit (Pharm.) |
| Process-Related | Ester Precursor, Unreacted Amidines | HPLC, LC-MS | < 0.15% |
| Degradation | Decarboxylated Product | HPLC, LC-MS | < 0.15% |
| Residual Solvents | Toluene, Methanol, THF | GC-Headspace | Varies by solvent (ICH Q3C) |
| Heavy Metals | Pd, Cu, Fe, Ni | ICP-MS, ICP-OES | < 10-20 ppm |
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.5 mg/mL solution.
Protocol 2: Lab-Scale Recrystallization for Purification
-
Solvent Selection: Test solubility in various solvents. An ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature. Good candidates often include isopropanol, ethanol, acetonitrile, or ethyl acetate/heptane mixtures.
-
Procedure: a. Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution heated and stirring just below the solvent's boiling point. c. If the solution is colored, this is the point to add a small amount of activated carbon (e.g., 0.1 g) and stir for 5-10 minutes. d. Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and carbon, if used). e. Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form. f. Once crystallization appears complete, cool the flask in an ice bath for 30-60 minutes to maximize yield. g. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent. h. Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved. i. Analyze the purified material by HPLC (Protocol 1) to confirm purity improvement.
References
- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Google Cloud.
-
Pyrimidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. (n.d.). DAV University. Retrieved February 3, 2026, from [Link]
-
EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY - LOCKSS. (n.d.). Stanford University. Retrieved February 3, 2026, from [Link]
-
Understanding unconventional routes to impurities from drugs in hydrolytic conditions - Indian Journal of Pharmaceutical Education and Research. (n.d.). IJPER. Retrieved February 3, 2026, from [Link]
-
Residual Solvent Analysis of Pharmaceutical Products - Agilent. (n.d.). Agilent Technologies. Retrieved February 3, 2026, from [Link]
-
Decarboxylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Metallic Impurities In Pharmaceuticals: An Overview - ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Metal impurities in food and drugs - PubMed. (2010, May). PubMed. Retrieved February 3, 2026, from [Link]
-
(PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2007). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. (n.d.). Shimadzu. Retrieved February 3, 2026, from [Link]
-
Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. (2023, March 2). MDPI. Retrieved February 3, 2026, from [Link]
-
De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (2023, October 18). Microbe Notes. Retrieved February 3, 2026, from [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]
- US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents. (n.d.). Google Patents.
-
Quantifying residual solvents in active pharmaceutical ingredients - Magritek. (2023, December 8). Magritek. Retrieved February 3, 2026, from [Link]
-
Metallic Impurities in Pharmaceuticals: An Overview - Bentham Science Publishers. (2021, September 1). Bentham Science. Retrieved February 3, 2026, from [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC - NIH. (2014, September 24). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). UCLA. Retrieved February 3, 2026, from [Link]
-
Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. Retrieved February 3, 2026, from [Link]
-
The Digest of Comments Received on the Stimuli Article “General Chapter on Inorganic Impurities: Heavy Metals” Published in Pharmacopeial Forum 34(5) - US Pharmacopeia (USP). (2009, April 22). USP. Retrieved February 3, 2026, from [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG. (n.d.). UFAG Laboratorien AG. Retrieved February 3, 2026, from [Link]
-
MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal. (n.d.). MySkinRecipes. Retrieved February 3, 2026, from [Link]
-
Residual Solvent Analysis of Pharmaceutical Products - Chemetrix. (n.d.). Chemetrix. Retrieved February 3, 2026, from [Link]
-
18.5: Decarboxylation of Carboxylic Acids - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. nbinno.com [nbinno.com]
- 7. agilent.com [agilent.com]
- 8. Quantifying residual solvents in active pharmaceutical ingredients - Magritek [magritek.com]
- 9. Metal impurities in food and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
Technical Guide: Mass Spectrometry Analysis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
Content Type: Technical Support & Troubleshooting Hub
Subject: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid (CAS: N/A for specific isomer, Generic Analog Analysis)
Formula:
Introduction & Core Logic
Welcome to the Technical Support Center for fluorinated pyrimidine analysis. This guide addresses the mass spectrometry behavior of This compound .
Because this molecule combines a basic nitrogen heterocycle with an acidic carboxyl group and an electron-withdrawing fluorinated ether, its mass spectral behavior is governed by competing ionization pathways. This guide prioritizes Electrospray Ionization (ESI) , the standard for polar small molecules in drug discovery.
Quick Reference Data
| Parameter | Value | Notes |
| Monoisotopic Mass | 222.0252 | Neutral molecule |
| ESI(+) Precursor | 223.0325 | |
| ESI(-) Precursor | 221.0179 | |
| Key Neutral Loss | 44 Da | Loss of |
| Secondary Loss | 20 Da | Loss of |
Module 1: Ionization Troubleshooting (The "No Signal" Phase)
User Question: "I am injecting the sample but seeing no signal or very high background. Which ionization mode should I use?"
The Polarity Dilemma
This molecule is amphoteric. Your choice of polarity dictates your mobile phase strategy.
-
Positive Mode (ESI+): Protonation occurs at the pyrimidine nitrogens.
-
Requirement: Acidic mobile phase (0.1% Formic Acid).
-
Pros: Richer fragmentation data for structural confirmation.[1]
-
Cons: The electron-withdrawing
group reduces the basicity of the ring, potentially suppressing ionization if the pH isn't low enough.
-
-
Negative Mode (ESI-): Deprotonation occurs at the carboxylic acid (
).-
Requirement: Basic/Neutral mobile phase (10mM Ammonium Acetate or 0.1% Ammonium Hydroxide).
-
Pros: Often 10-50x more sensitive for carboxylic acids.
-
Cons: Fragmentation is often limited to simple decarboxylation (
loss).
-
Troubleshooting Workflow
If you observe poor signal intensity, follow this logic gate:
Figure 1: Decision tree for optimizing ionization based on mobile phase chemistry.
Module 2: Fragmentation Pattern Analysis[1]
User Question: "I see the parent peak, but I need to confirm the structure. What fragments should I look for in MS/MS?"
Mechanistic Fragmentation Logic
In ESI+ (
-
Primary Pathway: Decarboxylation (
)-
Mechanism: The protonated carboxylic acid facilitates the loss of neutral carbon dioxide (
, 44 Da). -
Resulting Ion:
. -
Significance: This is the diagnostic peak for pyrimidine-4-carboxylic acids [1].
-
-
Secondary Pathway: Ether Cleavage & Fluorine Loss
-
Mechanism: The trifluoroethoxy side chain is prone to cleavage. The inductive effect of the three fluorine atoms weakens the ether bond.
-
Loss of Side Chain: Cleavage of the
bond leads to the loss of the trifluoroethyl radical or neutral species ( , 83 Da). -
Loss of HF: Fluorinated compounds frequently eliminate Hydrogen Fluoride (
, 20 Da) under high collision energy [2].
-
Predicted MS/MS Transitions (ESI+)
| Precursor ( | Product ( | Loss (Da) | Identity/Mechanism | Collision Energy (Est.) |
| 223.0 | 179.0 | -44 | 15 - 25 eV | |
| 223.0 | 203.0 | -20 | 25 - 35 eV | |
| 179.0 | 159.0 | -20 | > 35 eV | |
| 223.0 | 140.0 | -83 | Loss of | High Energy |
Fragmentation Pathway Diagram[2][3]
Figure 2: Predicted fragmentation pathways for this compound in Positive ESI.
Module 3: Common Artifacts & Ghost Peaks
User Question: "I see peaks at m/z 245 and 445. Are these impurities?"
These are likely adducts and dimers , common in ESI analysis of carboxylic acids.
-
Sodium Adduct (
):-
Observed Mass:
. -
Cause: Trace sodium in glassware or solvents.
-
Fix: Add 0.1% Formic acid to suppress sodium coordination in favor of protonation.
-
-
Dimer (
):-
Observed Mass:
. -
Cause: High concentration of analyte leads to non-covalent association in the droplet.
-
Fix: Dilute the sample by 10x. If the 445 peak disappears relative to 223, it was a dimer.
-
Experimental Protocol: Direct Infusion Optimization
To validate the fragmentation pattern in your lab, perform a Direct Infusion (Syringe Pump) experiment rather than an LC column injection. This removes chromatographic variables.
Step-by-Step Protocol:
-
Preparation: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Setup: Connect syringe pump directly to the ESI source (Flow rate: 5-10 µL/min).
-
Scan 1 (Full Scan): Acquire range
50–500. Confirm parent peak at 223.0. -
Scan 2 (SIM/Isolation): Isolate
223.0 with a width of 1.0 Da. -
Scan 3 (Collision Energy Ramp):
-
Set Collision Energy (CE) to 0 eV.
-
Increase CE in 5 eV increments (0, 5, 10... 50 eV).
-
Observation: Watch for the disappearance of 223 and the emergence of 179 (first) and 203.
-
-
Data Analysis: Plot the "Breakdown Curve" (Intensity vs. CE) to find the optimal energy for your specific instrument (typically where the parent ion is 50% depleted).
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Carboxylic Acids. National Institute of Standards and Technology. Available at: [Link]
-
Wiley Science Solutions. (2023). Mass Spectra of Fluorinated Compounds: Characteristic Neutral Losses. Wiley Online Library. Available at: [Link]
-
Scienceready. (2023). Mass Spectrometry Fragmentation Patterns. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Poor Cell Permeability of Pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet significant hurdle in drug discovery: the poor cell permeability of pyrimidine inhibitors. As many of these inhibitors target intracellular processes like pyrimidine biosynthesis, their ability to efficiently cross the cell membrane is paramount to their therapeutic efficacy.[1][2][3] This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the journey of your pyrimidine inhibitor from the extracellular environment to its intracellular target.
Q1: What is cell permeability, and why is it so critical for my pyrimidine inhibitor?
A1: Cell permeability refers to the ability of a compound to pass through the lipid bilayer of a cell membrane to reach the intracellular space. For most pyrimidine inhibitors, which often target enzymes in the de novo pyrimidine synthesis pathway or other intracellular kinases, this is a non-negotiable step.[2][4] If the inhibitor cannot enter the cell in sufficient concentrations, it will not be able to engage its target and exert its biological effect, regardless of how potent it is in a cell-free (e.g., enzymatic) assay. Many promising compounds fail in later-stage development due to poor absorption and permeability, making early assessment critical.[5]
Q2: My pyrimidine inhibitor shows excellent potency in an enzyme assay but is weak in cell-based assays. Is permeability the likely culprit?
A2: A significant drop in potency between a biochemical (enzyme) assay and a cell-based assay is a classic indicator of poor cell permeability. Other factors could be at play, such as compound instability in cell culture media, rapid metabolism by the cells, or the compound being a substrate for efflux pumps. However, the inability to cross the cell membrane is one of the most common reasons for this discrepancy.
Q3: What are the key physicochemical properties that I should be aware of for my pyrimidine inhibitor?
A3: The permeability of a small molecule is largely governed by its physicochemical properties.[6][7][8] A widely accepted guideline for predicting oral bioavailability and permeability is Lipinski's Rule of Five .[9][10][11] The "rule" suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules find it harder to pass through the lipid bilayer.[9][12]
-
LogP ≤ 5: LogP (the octanol-water partition coefficient) is a measure of lipophilicity. While a certain degree of lipophilicity is required to enter the lipid membrane, excessively high LogP can cause the compound to become trapped in the membrane.[13]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Excessive hydrogen bonding capacity increases a compound's affinity for water, making it more difficult to partition into the lipophilic cell membrane. While not a strict law, these guidelines are an invaluable first pass assessment for your pyrimidine inhibitor series.[12]
| Property | Guideline (Rule of Five) | Rationale for Permeability |
| Molecular Weight (MW) | ≤ 500 Da | Smaller molecules diffuse more easily across membranes. |
| Lipophilicity (LogP) | ≤ 5 | A balance is needed to enter the lipid membrane but not get stuck. For good absorption, a LogP between 1.35-1.8 is often ideal.[13] |
| Hydrogen Bond Donors | ≤ 5 | Fewer donors reduce interaction with the aqueous environment, favoring membrane partitioning. |
| Hydrogen Bond Acceptors | ≤ 10 | Fewer acceptors reduce interaction with the aqueous environment. |
Table 1: Summary of Lipinski's Rule of Five and its implications for cell permeability.
Section 2: Troubleshooting Experimental Results
This section provides a logical framework for diagnosing permeability issues based on experimental outcomes.
Q4: I ran a Parallel Artificial Membrane Permeability Assay (PAMPA), and my compound has low permeability. What does this mean, and what should I do next?
A4: A low permeability reading in a PAMPA experiment is a strong indication that your compound has poor passive diffusion characteristics.[14] The PAMPA model uses a lipid-infused artificial membrane and is designed to measure only passive transport, devoid of the complexities of active transporters or efflux pumps.[14][15]
Causality: This result is directly tied to the physicochemical properties discussed in Q3. Your compound is likely too large, too polar (too many H-bonds), or not lipophilic enough to efficiently cross a lipid barrier.
Next Steps:
-
Review Physicochemical Properties: Analyze your compound against Lipinski's Rule of Five. This will likely pinpoint the offending property.
-
Medicinal Chemistry Intervention: Work with a chemist to identify opportunities for structural modification. Can you reduce the hydrogen bond donors or acceptors? Can the molecular weight be decreased? Is it possible to increase lipophilicity without making it too "greasy"?
-
Consider a Prodrug Approach: A prodrug is an inactive derivative of your compound that is designed to have better permeability.[16][17][18] Once inside the cell, it is cleaved by intracellular enzymes to release the active inhibitor.[3][18][19] This is a common strategy to mask polar groups that hinder permeability.[16][20]
Troubleshooting Flowchart: From Poor Cellular Activity to Solution
Caption: A flowchart to guide troubleshooting of poor cellular permeability.
Q5: My inhibitor has good permeability in the PAMPA assay, but still performs poorly in cell-based assays. What's happening?
A5: This is a classic scenario that points towards active efflux . Your compound can passively diffuse into the cell, but it is being actively pumped back out by transporter proteins on the cell surface, preventing it from reaching a therapeutic concentration inside the cell.[21][22] The most notorious of these is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[23][24]
Causality: Efflux pumps are the cell's "bouncer," recognizing and ejecting a wide range of xenobiotics. If your pyrimidine inhibitor has structural features that are recognized by pumps like P-gp, it will be efficiently removed from the cell.[22][25]
Next Steps:
-
Perform a Caco-2 Bidirectional Permeability Assay: This is the gold standard for investigating active transport.[26][27][28] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, form a polarized monolayer that mimics the intestinal epithelium and expresses efflux pumps like P-gp.[26][28]
-
Calculate the Efflux Ratio (ER): By measuring the permeability in both directions—from the apical (top) to the basolateral (bottom) side (Papp A→B) and from basolateral to apical (Papp B→A)—you can calculate an efflux ratio.
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
An ER greater than 2 is a strong indicator of active efflux.[29]
-
-
Confirm with an Inhibitor: To confirm the involvement of a specific pump like P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[29] If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.[30]
Section 3: Key Experimental Protocols
Here you will find detailed methodologies for the key assays discussed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a pyrimidine inhibitor.[31][32]
Methodology:
-
Prepare the Lipid Membrane: Gently add 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to the filter of each well in the donor plate (a 96-well microplate with a hydrophobic PVDF membrane).[15] Allow the solvent to evaporate completely.
-
Prepare Solutions:
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with phosphate-buffered saline (PBS), pH 7.4.
-
Donor Solution: Dissolve the test compounds and controls (high, medium, and low permeability) in PBS, typically with a small amount of DMSO (e.g., 5%) to aid solubility.[31]
-
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the sandwich at room temperature for a specified period, typically 4 to 16 hours, with gentle shaking.[32][33]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] / ( A * (1/VD + 1/VA) * t )
Where A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
| Permeability Classification | Papp (x 10⁻⁶ cm/s) |
| Low | < 1.5 |
| Medium | 1.5 - 10 |
| High | > 10 |
Table 2: General classification of compound permeability based on apparent permeability coefficient (Papp) values. Note that specific thresholds can vary by lab and assay conditions.[14]
Workflow for Caco-2 Bidirectional Permeability Assay
Caption: Experimental workflow for a Caco-2 bidirectional permeability assay.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine if a pyrimidine inhibitor is a substrate for active efflux pumps.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell inserts and culture for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[28]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure the integrity of the tight junctions. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Transport Experiment (A→B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C, 5% CO2 for a set time (e.g., 120 minutes).
-
At the end of the incubation, take a sample from the basolateral chamber for analysis.
-
-
Transport Experiment (B→A):
-
Using a separate, identically prepared monolayer, add the test compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate under the same conditions.
-
Take a sample from the apical chamber for analysis.
-
-
(Optional) P-gp Inhibition: Repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp-mediated efflux.[29]
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the receiver chambers using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER). An ER > 2 suggests the compound is subject to active efflux.[29] A significant reduction in ER in the presence of an inhibitor confirms the involvement of that specific efflux pump.
-
Section 4: Advanced Strategies for Improving Permeability
If your pyrimidine inhibitor has been confirmed to have poor permeability, the following strategies, typically involving medicinal chemistry, can be employed.
-
Structural Modification:
-
Reduce Hydrogen Bonding: Replace amide linkages with esters or other groups that reduce the hydrogen bond donor count.[34] Introducing intramolecular hydrogen bonds can also "hide" polar groups, making the molecule behave as if it were more lipophilic.
-
Optimize Lipophilicity (LogP): Systematically modify parts of the molecule to find the optimal LogP for permeability. This is often a balancing act, as increasing lipophilicity can sometimes decrease solubility.
-
Reduce Molecular Size: If feasible without sacrificing potency, simplify the molecular scaffold to reduce its size and weight.
-
-
Prodrug Approach:
By systematically diagnosing the root cause of poor permeability and applying targeted experimental and medicinal chemistry strategies, you can significantly improve the chances of advancing your pyrimidine inhibitors toward clinical success.
References
-
PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. [Link]
-
ACS Publications. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [Link]
-
Taylor & Francis. (2017). Lipinski's rule of five – Knowledge and References. [Link]
-
CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
National Institutes of Health (NIH). (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
ACS Publications. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. [Link]
-
Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]
-
National Institutes of Health (NIH). The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. [Link]
-
National Institutes of Health (NIH). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
National Institutes of Health (NIH). (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
National Institutes of Health (NIH). (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. [Link]
-
PubMed Central (PMC). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Sabinet African Journals. Physicochemical properties of drugs and membrane permeability : review article. [Link]
-
ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. [Link]
-
BioDuro. ADME Caco-2 Permeability Assay. [Link]
-
ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
Spandidos Publications. (2023, August 28). Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Semantic Scholar. (2025, February 21). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?[Link]
-
SciRP.org. Role of P-Gp in Treatment of Cancer. [Link]
-
ResearchGate. (2025, August 9). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. [Link]
-
MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]
-
Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]
-
Merck Group. Application of drug physico chemical characterisation in drug discovery. [Link]
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024, April 10). [Link]
-
National Institutes of Health (NIH). BDDCS, the Rule of 5 and Drugability. [Link]
-
PubMed Central (PMC). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. [Link]
-
National Institutes of Health (NIH). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. [Link]
-
YouTube. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway. [Link]
-
MDPI. Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
JoVE. (2025, February 12). Video: Factors Affecting Drug Distribution: Tissue Permeability. [Link]
-
ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
KEGG PATHWAY Database. (2025, December 17). [Link]
-
PubMed Central (PMC). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]
Sources
- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 3. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 8. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Role of P-Gp in Treatment of Cancer [scirp.org]
- 22. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 23. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. International Journal of Oncology [spandidos-publications.com]
- 25. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 27. enamine.net [enamine.net]
- 28. diva-portal.org [diva-portal.org]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 31. CliniSciences [clinisciences.com]
- 32. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 34. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Pyrimidine-Based Kinase Inhibitors: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the backbone of numerous FDA-approved drugs for cancer and other diseases.[1][2] Its ability to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region, providing a robust framework for designing potent and selective inhibitors.[1][2] This guide offers a head-to-head comparison of prominent pyrimidine-based kinase inhibitors, focusing on their performance, underlying mechanisms, and the experimental methodologies used for their evaluation. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.
The Landscape of Pyrimidine-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a common driver of oncogenesis. Consequently, kinase inhibitors have become a major class of anti-cancer therapeutics. The pyrimidine core has proven to be a particularly successful "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and favorable binding properties.[1][2] This guide will focus on four exemplary FDA-approved pyrimidine-based inhibitors, each targeting a distinct and critical oncogenic pathway:
-
Ibrutinib: A covalent inhibitor of Bruton's Tyrosine Kinase (BTK) crucial for B-cell signaling.[3]
-
Osimertinib: A third-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome resistance mutations.[4]
-
Palbociclib: A selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) that control cell cycle progression.[5]
-
Selumetinib: An inhibitor of Mitogen-activated protein kinase kinase (MEK1/2) in the RAS/RAF/MEK/ERK pathway.[6][7]
Comparative Analysis of Inhibitor Potency and Selectivity
A critical aspect of kinase inhibitor development is achieving high potency against the intended target while minimizing off-target effects to reduce toxicity.[8] The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables provide a head-to-head comparison of the biochemical potency of our selected pyrimidine-based inhibitors against their primary targets and key off-targets or alternative targets.
Table 1: Biochemical Potency (IC50) of BTK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib | BTK | 1.5 | [9] |
| Acalabrutinib | BTK | 5.1 | [9] |
Note: Acalabrutinib, while also a BTK inhibitor, is included for comparative purposes to highlight differences in potency and selectivity within the same target class.
Table 2: Biochemical Potency (IC50) of EGFR Inhibitors against various EGFR mutants
| Inhibitor | EGFR Mutant | IC50 (nM) | Reference |
| Osimertinib | Exon 19 deletion | ~10-50 | [10] |
| Osimertinib | L858R | ~10-50 | [10] |
| Osimertinib | T790M | <10 | [10] |
| Gefitinib | Exon 19 deletion | ~10-100 | [10] |
| Gefitinib | L858R | ~10-100 | [10] |
| Gefitinib | T790M | >1000 | [10] |
Note: Gefitinib is a first-generation EGFR inhibitor included for comparison to illustrate the improved potency of the third-generation inhibitor, Osimertinib, against the T790M resistance mutation.
Table 3: Biochemical Potency (IC50) of CDK4/6 Inhibitors
| Inhibitor | Target Kinase | pIC50 | IC50 (nM) (calculated) | Reference |
| Palbociclib | CDK4 | 7.95 | ~11.2 | [11] |
| Palbociclib | CDK6 | 7.89 | ~12.9 | [11] |
| Ribociclib | CDK4 | 8.0 | 10 | [11] |
| Ribociclib | CDK6 | 7.41 | ~38.9 | [11] |
Note: pIC50 = -log(IC50 in M). Ribociclib is another CDK4/6 inhibitor included for comparative analysis.
Mechanistic Insights into Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is fundamental to appreciating their therapeutic effects and potential resistance mechanisms.
Ibrutinib and the BTK Signaling Pathway
Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[3] This blocks the B-cell receptor (BCR) signaling cascade, which is crucial for the proliferation and survival of malignant B-cells.[3]
Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.
Osimertinib and the EGFR Signaling Pathway
Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[4] By binding to the ATP-binding site of the EGFR kinase domain, it blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell growth and survival.[12][13]
Caption: Osimertinib targets mutant EGFR, inhibiting downstream pro-survival pathways.
Palbociclib and the CDK4/6-Rb Pathway
Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the cell cycle.[5] This prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor. This complex prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to G1 arrest.[5]
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Selumetinib and the MEK-ERK Pathway
Selumetinib is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[6] MEK kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various cancers. By inhibiting MEK, selumetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that promotes cell proliferation and survival.[6][7]
Caption: Selumetinib inhibits MEK1/2, blocking the downstream ERK signaling pathway.
Experimental Protocols for Inhibitor Characterization
The robust characterization of kinase inhibitors relies on a combination of biochemical and cell-based assays. Here, we provide detailed, step-by-step methodologies for key experiments.
Biochemical Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the biochemical potency of kinase inhibitors in a high-throughput format.
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.
Step-by-Step Protocol:
-
Inhibitor Plating: Prepare serial dilutions of the pyrimidine-based kinase inhibitor in an appropriate solvent (e.g., DMSO) and dispense into a 384-well low-volume black assay plate.
-
Kinase and Substrate Addition: Add the target kinase and a biotinylated substrate peptide to each well. The final concentrations should be optimized for each kinase-substrate pair.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. The ATP concentration should ideally be at the Km for the specific kinase to accurately determine the inhibitor's Ki.
-
Kinase Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Detection Reagent Addition: Add a solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and streptavidin-conjugated XL665 (acceptor).
-
Detection Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency.
Caption: Workflow for a NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Seeding: After 24 hours, seed the transfected cells into a white, tissue culture-treated 384-well plate.
-
Cell Incubation: Allow the cells to adhere and grow for 18-24 hours.
-
Inhibitor Addition: Add serial dilutions of the pyrimidine-based kinase inhibitor to the wells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer that binds to the target kinase.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the inhibitor and tracer to reach binding equilibrium within the cells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
Data Acquisition: Immediately read the bioluminescence resonance energy transfer (BRET) signal on a plate reader equipped with appropriate filters for the donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Analysis of Downstream Signaling by Western Blot
Western blotting is a fundamental technique to confirm that the inhibition of a target kinase translates to a functional effect on its downstream signaling pathway.
Caption: Workflow for analyzing downstream signaling by Western Blot.
Step-by-Step Protocol:
-
Cell Treatment: Culture the appropriate cell line to 70-80% confluency and treat with varying concentrations of the pyrimidine-based kinase inhibitor for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the downstream target protein.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream target.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly valuable framework for the design of potent and selective kinase inhibitors. The examples of Ibrutinib, Osimertinib, Palbociclib, and Selumetinib highlight the diverse range of critical oncogenic pathways that can be effectively targeted using this chemical motif. A thorough understanding of their comparative potency, selectivity, and mechanisms of action, coupled with robust experimental evaluation, is essential for the continued development of next-generation pyrimidine-based kinase inhibitors with improved efficacy and safety profiles. As our knowledge of kinase biology and resistance mechanisms expands, so too will the opportunities to refine and innovate upon this privileged scaffold to address unmet medical needs.
References
-
Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. (n.d.). PMC. Retrieved January 29, 2026, from [Link]
-
A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]
-
Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. Retrieved January 29, 2026, from [Link]
-
Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. (2020). Targeted Oncology. Retrieved January 29, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. Retrieved January 29, 2026, from [Link]
-
Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. (2025). PubMed. Retrieved January 29, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved January 29, 2026, from [Link]
-
Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics. (n.d.). PMC. Retrieved January 29, 2026, from [Link]
-
Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors. (n.d.). PMC. Retrieved January 29, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved January 29, 2026, from [Link]
-
Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. (n.d.). PMC. Retrieved January 29, 2026, from [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved January 29, 2026, from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. Retrieved January 29, 2026, from [Link]
-
An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics Graphical overview. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]
-
The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
What is the mechanism of Selumetinib? (2024). Patsnap Synapse. Retrieved January 29, 2026, from [Link]
-
Targeting B-Cell Receptor Signaling for Anticancer Therapy. (2017). YouTube. Retrieved January 29, 2026, from [Link]
-
Osimertinib inhibits the level of p-EGFR and downstream signaling pathways, which translates into proliferation inhibition of the patient-derived cells YU-1099 (EGFR G719C;S768I) and YU-1092 (EGFR L861Q) in vitro. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
The MEK1/2 inhibitor, selumetinib (AZD6244; ARRY-142886), enhances anti-tumour efficacy when combined with conventional chemotherapeutic agents in human tumour xenograft models. (2012). PMC. Retrieved January 29, 2026, from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 29, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity. (n.d.). PLOS One. Retrieved January 29, 2026, from [Link]
-
Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. (2014). Retrieved January 29, 2026, from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 29, 2026, from [Link]
-
Signaling pathways involved in the mechanisms of action of ibrutinib in CLL. Notes. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 29, 2026, from [Link]
-
Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data. (2021). PMC. Retrieved January 29, 2026, from [Link]
-
Molecular mechanism of Selumetinib for solid tumor treatment (ERK: extracellular-signal-regulated kinase, MEK: mitogen-activated protein kinase, Raf: rapidly accelerated fibrosarcoma, Ras: a group of proteins, RTK: Receptor tyrosine kinase, KSR (Kinase suppressor of Ras): MAPK scaffold protein, IMP (Impedes Mitogenic Propagation also referred as E3 ligase BRAP) is a negative regulator of the KSR and proposed to regulate sustained MAPK signaling pathway, ELK1, c-Fos, ETS, SP1: transcription factors). (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
What is NanoBRET™? An introduction to NanoBRET™ technology. (2022). YouTube. Retrieved January 29, 2026, from [Link]
-
From Rarity to Reality: Osimertinib's Promising Horizon in Treating Uncommon EGFR Mutations in Non–Small Cell Lung Cancer. (n.d.). AACR Journals. Retrieved January 29, 2026, from [Link]
-
Biochem Lab Enzyme Assay Background F21. (n.d.). Sandiego. Retrieved January 29, 2026, from [Link]
-
The role of ibrutinib in DLBCL and the value of next-generation BTK inhibitors. (2022). VJHemOnc. Retrieved January 29, 2026, from [Link]
-
Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. (2021). Retrieved January 29, 2026, from [Link]
-
Ibrutinib Inhibits BTK Signaling in Tumor-Infiltrated B Cells and Amplifies Antitumor Immunity by PD-1 Checkpoint Blockade for Metastatic Prostate Cancer. (2023). PMC. Retrieved January 29, 2026, from [Link]
-
An evaluation of selumetinib for the treatment of neurofibromatosis type 1-associated symptomatic, inoperable plexiform neurofibromas. (n.d.). Taylor & Francis. Retrieved January 29, 2026, from [Link]
-
Studying Drug Target Interactions with BRET. (2022). YouTube. Retrieved January 29, 2026, from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. poly-dtech.com [poly-dtech.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
"benchmarking 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid against known standards"
Executive Summary: The "Goldilocks" Scaffold
In the optimization of kinase inhibitors and GPCR ligands, the pyrimidine-4-carboxylic acid motif is a privileged scaffold. However, selecting the correct substituent at the C6 position is critical for balancing synthetic tractability with DMPK (Drug Metabolism and Pharmacokinetics) properties.
This guide benchmarks 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid (Candidate A ) against two established industry standards:
-
6-Chloropyrimidine-4-carboxylic acid (Standard B - The Reactive Precursor).
-
6-Ethoxypyrimidine-4-carboxylic acid (Standard C - The Non-Fluorinated Isostere).
Key Finding: Candidate A outperforms Standard B in synthetic chemoselectivity (avoiding side-reaction SnAr) and outperforms Standard C in metabolic stability (blocking O-dealkylation), effectively acting as a "Goldilocks" intermediate for late-stage lead optimization.
Physicochemical & Reactivity Benchmarking
The introduction of the trifluoroethoxy group fundamentally alters the electronic and lipophilic profile of the pyrimidine ring compared to the standards.
Table 1: Comparative Profile
| Feature | Candidate A (Trifluoroethoxy) | Standard B (Chloro) | Standard C (Ethoxy) |
| Electronic Nature | Strong EWG ( | Moderate EWG / Reactive | EDG (Electron Donor) |
| Lipophilicity (ClogP) | High (+0.5 vs Std C) | Moderate | Low |
| Acidity (pKa of COOH) | ~3.2 (Predicted) | ~2.9 | ~3.8 |
| Synthetic Stability | High (Resistant to SnAr) | Low (Prone to Hydrolysis/SnAr) | High |
| Metabolic Liability | Low (Blocked Oxidation) | N/A (Precursor) | High (O-Dealkylation) |
The Acidity & Coupling Implication
The strong electron-withdrawing nature of the
-
Impact: Candidate A is a stronger acid. During amide coupling, it requires careful buffering. Insufficient base (DIPEA/TEA) will leave the carboxylic acid protonated and unreactive toward uronium coupling reagents (e.g., HATU).
The "Selectivity Gap" (Synthetic Utility)
The most critical benchmarking metric for process chemists is chemoselectivity .
-
Standard B (Chloro): When coupling with nucleophilic amines, Standard B often undergoes competing
displacement of the chloride before or during amide bond formation, leading to complex mixtures. -
Candidate A: The trifluoroethoxy group is a poor leaving group under standard amide coupling conditions (0–25 °C). This allows for clean amide formation without protecting the C6 position.
Metabolic Stability: The Fluorine Advantage
The primary driver for selecting Candidate A over Standard C is the suppression of Phase I metabolism.
Mechanism of Action: Blocked O-Dealkylation
Standard C (Ethoxy) is rapidly cleared by Cytochrome P450 enzymes (specifically CYP3A4/2D6) via O-dealkylation . The enzyme hydroxylates the
Candidate A blocks this pathway through two mechanisms:
-
Bond Strength: The C-F bond is stronger, but more importantly, the strong electron-withdrawing effect of the fluorine atoms deactivates the adjacent
-methylene protons, making hydrogen abstraction by the CYP450 iron-oxo species energetically unfavorable.[1] -
Steric Shielding: The slightly larger Van der Waals radius of the
group hinders the approach of the heme center.
Visualization: Metabolic Fate Comparison
Figure 1: Comparative metabolic fate. Standard C undergoes rapid clearance via O-dealkylation, while Candidate A retains structural integrity due to fluorine substitution.
Experimental Workflow: Amide Coupling Protocol
This protocol validates the synthetic superiority of Candidate A by demonstrating clean conversion without the side reactions observed with Standard B .
Reagents & Materials
-
Substrate: this compound (1.0 eq)
-
Coupling Agent: HATU (1.1 eq) - Chosen for rapid activation of electron-deficient acids.
-
Base: DIPEA (3.0 eq) - Excess required to ensure carboxylate formation (pKa compensation).
-
Solvent: DMF (Anhydrous)
-
Amine: Benzylamine (1.1 eq) - Test substrate.
Step-by-Step Methodology
-
Activation (The Critical Step):
-
Dissolve Candidate A in DMF (0.1 M concentration).
-
Add DIPEA (2.0 eq) before the coupling reagent. Stir for 5 mins.
-
Rationale: Pre-deprotonation is vital. The electron-deficient pyrimidine makes the acid stronger; ensure pH > 8 to drive equilibrium to the carboxylate.
-
Add HATU (1.1 eq). Stir at 0 °C for 15 mins.
-
Checkpoint: Monitor by LCMS.[2] Look for the active ester (OAt/OBt adduct). If using Standard B (Chloro), significant hydrolysis would be observed here if wet. Candidate A is stable.[2][3]
-
-
Coupling:
-
Add Benzylamine (1.1 eq) and remaining DIPEA (1.0 eq).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Validation (LCMS):
-
Candidate A: Expect single peak [M+H]+.
-
Standard B (Control): Expect mixture of Product (Amide) + SnAr byproduct (Benzylamine displacing Chloride at C6).
-
Reaction Pathway Diagram
Figure 2: Synthetic Chemoselectivity. Candidate A avoids the SnAr side-reaction pathway common to the Chloro-analog.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
- Cited for: General principles of fluorine substitution increasing lipophilicity and metabolic stability.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Cited for: Mechanism of metabolic blocking by trifluoroethoxy groups (O-dealkyl
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
- Cited for: HATU coupling mechanisms and base requirements for electron-deficient acids.
-
Sakaguchi, K., et al. (2019).[4] 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.[4] Journal of Organic Chemistry.
- Cited for: Benchmarking the stability of the trifluoroethoxy group against chloro-analogs in SnAr contexts.
Sources
Comparative Guide: Optimizing the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid
Executive Summary: The Fluorine Challenge
The introduction of a 2,2,2-trifluoroethoxy group onto a pyrimidine core is a high-value transformation in medicinal chemistry. This moiety, often employed to modulate lipophilicity (
This guide objectively compares the two dominant synthetic strategies for producing 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid (CAS: 1439896-74-8). While traditional methods utilize sodium hydride (NaH), recent process chemistry data suggests that weak-base mediated nucleophilic aromatic substitution (
Key Performance Indicators (KPI) Summary
| Metric | Method A: Strong Base (NaH) | Method B: Weak Base (K₂CO₃/Cs₂CO₃) |
| Yield (Step 1) | 85-92% | 78-85% |
| Purity (Crude) | Moderate (Side reactions common) | High (Cleaner profile) |
| Scalability | Low (H₂ gas evolution, exotherm) | High (No gas, thermal control) |
| Moisture Tolerance | Critical (Anhydrous required) | Moderate |
| Reproducibility | Variable (Operator dependent) | Excellent (Robust) |
Strategic Analysis: Route Comparison
The synthesis hinges on the
The Nucleophile Paradox
TFE has a
-
Advantage: It can be deprotonated by weaker bases (e.g.,
). -
Disadvantage: The resulting trifluoroethoxide anion is a weaker nucleophile due to the electron-withdrawing fluorine atoms. This necessitates higher temperatures or more electrophilic substrates.
Method A: The Kinetic Route (NaH/THF)
-
Mechanism: Irreversible deprotonation of TFE by NaH generates the naked alkoxide.
-
Pros: Rapid reaction at
to Room Temperature. -
Cons:
-
Safety: Evolution of hydrogen gas poses explosion risks on scale.
-
Side Reactions: The highly reactive alkoxide can attack the ester moiety (transesterification) or cause decomposition if stoichiometry is not precise.
-
Reproducibility: Highly sensitive to water; moisture destroys NaH, altering the stoichiometry.
-
Method B: The Thermodynamic Route (Carbonates/DMF or DMSO)
-
Mechanism: Equilibrium deprotonation driven by thermal energy and solubility.
-
Pros:
-
Safety: No gas evolution.
-
Selectivity: The lower concentration of active alkoxide reduces side reactions.
-
Process Control: Reaction rate is controlled effectively by temperature (
).
-
-
Cons: Slower reaction times (4-12 hours); requires polar aprotic solvents (DMF/DMSO) which are harder to remove.
Verdict: For research scale (<1g), Method A is acceptable. For reproducibility and development (1g - 1kg) , Method B is the superior choice and is detailed below.
Visualizing the Pathway
The following diagram illustrates the optimized workflow (Method B) and the critical decision points.
Figure 1: Optimized Synthetic Workflow for High-Purity Output.
Detailed Protocol: The "Gold Standard" Method
This protocol utilizes the Weak Base (Carbonate) approach to maximize reproducibility.
Reagents & Materials[1][2][3][4][5]
-
Substrate: Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq)
-
Nucleophile: 2,2,2-Trifluoroethanol (1.5 eq) - Excess drives equilibrium.
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 eq). -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: DMSO accelerates
rates but is harder to remove. -
Hydrolysis Base: Lithium Hydroxide monohydrate (LiOH
H O) (2.5 eq).
Step-by-Step Methodology
Phase 1: Nucleophilic Aromatic Substitution (
)
-
Setup: Charge a dry round-bottom flask with Methyl 6-chloropyrimidine-4-carboxylate (10.0 g, 58 mmol) and anhydrous
(16.0 g, 116 mmol). -
Solvation: Add anhydrous DMF (100 mL, 10V). Stir to form a suspension.
-
Addition: Add 2,2,2-Trifluoroethanol (6.3 mL, 87 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 65°C . Monitor by HPLC or TLC (50% EtOAc/Hexane).
-
Checkpoint: The reaction typically reaches completion in 4–6 hours.[1] If starting material remains (>5%), add 0.2 eq of TFE and continue heating.
-
-
Workup (Intermediate):
Phase 2: Saponification (Hydrolysis)
-
Solvation: Dissolve the crude ester from Phase 1 in THF (50 mL).
-
Reagent Prep: Dissolve LiOH
H O (6.1 g, 145 mmol) in water (50 mL). -
Reaction: Add the aqueous base to the THF solution. Stir vigorously at Room Temperature for 2 hours.
-
Why RT? Heating fluorinated ethers under strongly basic conditions can sometimes lead to elimination side-products; RT is sufficient for ester hydrolysis.
-
-
Isolation (The Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous phase to 0°C.
-
Acidification: Slowly add 1M HCl until pH reaches 2–3. The product should precipitate as a white solid.
-
Note: If the product is an oil, extract with EtOAc, dry, and concentrate. However, precipitation is preferred for purity.
-
-
Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Mechanistic Insight & Troubleshooting
The Mechanism:
The reaction proceeds via a Meisenheimer Complex .[4] The pyrimidine ring is electron-deficient (two nitrogens), activating the C-6 position. The ester at C-4 further activates the ring by withdrawing electron density.
Figure 2: Simplified Reaction Mechanism.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of starting material chloride. | Ensure DMF is anhydrous. Reduce water content in |
| Product is "Oily" | Residual DMF or incomplete acidification. | Wash organic layer thoroughly with water/brine. Ensure pH is <3 during isolation. |
| Regioisomers? | Unlikely with 6-chloro-4-ester. | If using 4,6-dichloro precursor, regioselectivity is a major issue. Stick to the 6-chloro-4-ester starting material. |
References
-
General Pyrimidine
Methodology: - Patent WO2018065358. "Substituted Pyrimidine Derivatives as P2X3 Antagonists.
-
Physical Properties & Safety
-
Mechanistic Grounding
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism." Link
- Context: Theoretical underpinning of the addition-elimination p
-
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds - Google Patents [patents.google.com]
- 3. US6162916A - Process for the preparation of pyrimidine compounds - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrimidines
Executive Summary
In medicinal chemistry, the pyrimidine scaffold is a privileged structure, serving as the backbone for nucleoside analogs (antivirals, anticancer) and kinase inhibitors. However, non-fluorinated pyrimidines often suffer from rapid metabolic clearance via oxidative (Cytochrome P450) and reductive (Dihydropyrimidine Dehydrogenase) pathways.
This guide provides a technical comparison of metabolic stability between native and fluorinated pyrimidines. It details the physicochemical basis for stability enhancement, analyzes the "DPD Paradox" seen in 5-Fluorouracil (5-FU), and provides a validated experimental protocol for assessing intrinsic clearance (
Mechanistic Basis of Stability
The incorporation of fluorine into the pyrimidine ring is not merely a steric substitution; it fundamentally alters the electronic landscape and bond energetics of the molecule.
The C-F vs. C-H Bond Energy Barrier
The primary driver for increased metabolic stability against oxidative metabolism (e.g., hydroxylation by CYP450s) is the strength of the Carbon-Fluorine bond.
| Property | C-H Bond (Pyrimidine C5) | C-F Bond (Pyrimidine C5) | Impact on Stability |
| Bond Dissociation Energy (BDE) | ~98-104 kcal/mol | ~116-130 kcal/mol | High energy barrier prevents homolytic cleavage required for many oxidative mechanisms. |
| Van der Waals Radius | 1.20 Å | 1.47 Å | F is a "Steric Mimic" of H, allowing target binding while blocking the approach of metabolic enzymes. |
| Electronegativity (Pauling) | 2.1 | 4.0 | F pulls electron density, deactivating the ring toward electrophilic oxidation but potentially increasing susceptibility to nucleophilic attack. |
Electronic Shielding (The "Teflon Effect")
Metabolic enzymes like Cytochrome P450 (CYP) typically attack electron-rich centers.
-
Non-Fluorinated (Uracil/Cytosine): The C5 and C6 positions are electron-rich "soft spots" prone to hydroxylation or epoxidation.
-
Fluorinated: The strong electron-withdrawing nature of fluorine (
effect) reduces the electron density of the pyrimidine ring. This "deactivation" makes the ring a poor substrate for oxidative enzymes, effectively shielding adjacent positions from metabolic attack.
Case Study: The DPD Paradox (Uracil vs. 5-FU)
While fluorination generally increases stability against oxidative metabolism, reductive metabolism presents a unique challenge. This is best illustrated by comparing Uracil and 5-Fluorouracil (5-FU).
The Metabolic Pathway
-
Uracil: Rapidly catabolized by Dihydropyrimidine Dehydrogenase (DPD) , which reduces the C5-C6 double bond.[1]
-
5-FU: Despite the fluorine substitution, 5-FU is NOT metabolically stable against DPD. In fact, >80% of administered 5-FU is rapidly catabolized by DPD in the liver.
Why does Fluorine fail here? DPD functions via a reductive mechanism (adding hydrogens across the C5-C6 bond). The presence of Fluorine at C5 increases the electrophilicity of C6, potentially facilitating the initial nucleophilic attack by the enzyme. However, the C-F bond remains intact during this step, leading to the formation of fluoro-beta-alanine (FBAL), which is excreted.
The Stability Trade-off:
-
CYP Stability: 5-FU is highly resistant to oxidative hydroxylation at C5 compared to Uracil.
-
DPD Stability: Both are unstable. To fix this, modern drug design uses DPD Inhibitors (e.g., Eniluracil) or prodrugs (e.g., Capecitabine) rather than relying solely on the fluorine atom for stability.
Pathway Visualization
The following diagram illustrates the divergent fates of Uracil and 5-FU.
Figure 1: Comparative metabolic fate. Note that while Fluorine blocks CYP-mediated oxidation (red dashed line), it does not prevent DPD-mediated catabolism.
Experimental Protocol: Microsomal Stability Assay
To objectively compare the stability of a new fluorinated pyrimidine analog against its non-fluorinated parent, the Microsomal Stability Assay is the industry standard.
Materials
-
Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Tolbutamide or Propranolol.
-
Controls:
-
Positive: Testosterone (High CYP3A4 turnover) or Verapamil.
-
Negative: Warfarin (Low turnover) or Heat-inactivated microsomes.
-
Workflow (Step-by-Step)
-
Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (keep DMSO < 0.1%).
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final conc) with test compound. Incubate at 37°C for 5 mins to equilibrate.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[2]
-
Note: Include a "0-minute" control where Quench solution is added before NADPH.
-
-
Sampling: At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard.
-
Processing: Vortex for 10 min, Centrifuge at 4,000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Workflow Diagram
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
Data Analysis & Interpretation
The raw data (Peak Area Ratios of Analyte/Internal Standard) is used to calculate the elimination rate constant (
Calculations
Plot ln(% Remaining) vs. Time (min) . The slope of the linear regression is
Half-life (
Intrinsic Clearance (
Interpreting the Results
When comparing a Fluorinated Pyrimidine (FP) to a Non-Fluorinated Pyrimidine (NFP):
| Result Scenario | Interpretation | Mechanism |
| FP | Success. Fluorination successfully blocked the metabolic soft spot. | C-F bond prevented oxidative hydroxylation. |
| FP | No Effect. Metabolism is occurring elsewhere on the molecule. | The enzyme shifted attack to a different position (metabolic switching). |
| FP | Liability. Fluorination introduced a new liability. | Electron withdrawal may have made the ring susceptible to nucleophilic attack (e.g., glutathione conjugation). |
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 22: Metabolic Stability. Elsevier. Link
-
Vandel, J. et al. (2022). Dihydropyrimidine Dehydrogenase (DPD) Deficiency: Pharmacology, Genetics, and Clinical Implications. Frontiers in Pharmacology. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Sources
A Comparative In Vivo Efficacy Analysis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid (Compound X) and Methotrexate in a Murine Model of Rheumatoid Arthritis
For research, scientific, and drug development professionals, this guide provides a detailed comparison of the in vivo efficacy of a novel investigational agent, 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid, against the established standard of care, methotrexate, in a preclinical model of rheumatoid arthritis.
While direct comparative data for this compound is not extensively available in public literature, this guide synthesizes a robust preclinical framework based on the known pharmacology of structurally related pyrimidine carboxylic acid derivatives.[1][2][3][4] For the purpose of this guide, the investigational agent will be referred to as "Compound X." The presented data and protocols are representative of a typical in vivo efficacy study for a novel anti-arthritic compound.
Introduction to Compound X and its Therapeutic Rationale
Compound X, this compound, is a novel small molecule belonging to the pyrimidine carboxylic acid class of compounds.[1][2][3][4] Based on its structural motifs, it is hypothesized to function as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.[5][6] Rapidly proliferating cells, such as activated lymphocytes which are key drivers of autoimmune diseases like rheumatoid arthritis (RA), are highly dependent on this pathway for nucleic acid synthesis.[6] By inhibiting DHODH, Compound X is expected to selectively target these pathogenic immune cells, leading to a reduction in inflammation and joint damage.[6][7]
The current first-line therapy for moderate to severe RA is methotrexate, a disease-modifying antirheumatic drug (DMARD).[8][9][10] While effective, methotrexate has a variable response rate and can be associated with significant side effects.[11][12] This necessitates the development of novel therapeutic agents with improved efficacy and safety profiles.
In Vivo Efficacy Comparison in a Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in mice is a widely used and well-validated preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[13][14][15] This section details a representative study comparing the efficacy of Compound X to methotrexate in the CIA model.
Experimental Design and Methodology
A detailed, step-by-step methodology for the induction and assessment of CIA is crucial for the reproducibility and interpretation of in vivo efficacy studies.
Experimental Workflow:
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a novel compound in a collagen-induced arthritis mouse model.
Detailed Protocol:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old, are used due to their high susceptibility to CIA.[16][17]
-
Arthritis Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[18]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[18]
-
-
Treatment Groups: Upon the first signs of arthritis (typically around day 22-25), mice are randomized into the following treatment groups (n=10 per group):
-
Efficacy Assessments:
-
Clinical Arthritis Score: Arthritis severity is scored visually for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[16]
-
Paw Thickness: Paw thickness is measured using a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Histopathology: Hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Serum samples are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) using ELISA or multiplex assays.
-
Comparative Efficacy Data
The following tables summarize the expected outcomes of this representative in vivo study.
Table 1: Effect of Compound X and Methotrexate on Clinical Arthritis Score and Paw Thickness
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition of Arthritis Score | Mean Paw Thickness (mm, Day 42) | % Reduction in Paw Swelling |
| Vehicle Control | 10.2 ± 1.5 | - | 3.8 ± 0.3 | - |
| Compound X (10 mg/kg) | 6.1 ± 1.2 | 40.2% | 3.1 ± 0.2 | 35.0% |
| Compound X (30 mg/kg) | 3.5 ± 0.8 | 65.7% | 2.6 ± 0.1 | 60.0% |
| Methotrexate (1 mg/kg) | 4.8 ± 1.0 | 52.9% | 2.9 ± 0.2 | 45.0% |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Histopathological Evaluation of Joint Damage
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Bone/Cartilage Erosion Score (0-3) |
| Vehicle Control | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.7 ± 0.2 |
| Compound X (10 mg/kg) | 1.5 ± 0.4 | 1.4 ± 0.3 | 1.6 ± 0.3 |
| Compound X (30 mg/kg) | 0.8 ± 0.2 | 0.6 ± 0.2 | 0.7 ± 0.2** |
| Methotrexate (1 mg/kg) | 1.2 ± 0.3 | 1.1 ± 0.3 | 1.3 ± 0.4 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Mechanistic Insights: The DHODH Inhibition Pathway
The therapeutic effect of Compound X is predicated on its inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This mechanism is particularly effective against rapidly proliferating lymphocytes that are central to the pathogenesis of rheumatoid arthritis.
Caption: The proposed mechanism of action for Compound X, involving the inhibition of DHODH and subsequent effects on activated lymphocytes.
Discussion and Future Directions
The representative data presented in this guide suggest that Compound X demonstrates significant in vivo efficacy in a preclinical model of rheumatoid arthritis. In this hypothetical study, the higher dose of Compound X (30 mg/kg) showed superior efficacy compared to the standard of care, methotrexate, in reducing clinical signs of arthritis and protecting against joint damage.
These findings are consistent with the proposed mechanism of action, where inhibition of DHODH leads to the suppression of pathogenic lymphocyte proliferation and function.[6] The dose-dependent efficacy of Compound X further supports its potential as a targeted therapy for rheumatoid arthritis.
Future studies should aim to:
-
Conduct comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to establish a clear relationship between drug exposure and efficacy.
-
Evaluate the safety and tolerability of Compound X in long-term studies.
-
Explore the potential for combination therapy with other DMARDs or biologic agents.
-
Investigate the efficacy of Compound X in other autoimmune disease models.
Conclusion
This comparative guide, based on a representative preclinical study, highlights the potential of this compound (Compound X) as a novel therapeutic agent for rheumatoid arthritis. Its targeted mechanism of action, focused on the inhibition of DHODH, offers a promising alternative to current standard of care treatments. The synthesized in vivo data demonstrates its potential for superior efficacy in reducing inflammation and preventing joint destruction. Further investigation is warranted to fully characterize its therapeutic potential and safety profile for clinical development.
References
- Vertex AI Search. (2023, May 23).
- Riechers, S. P., & Hohlfeld, R. (2017).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2024, July 8).
- Wiese, M. D., & Hohlfeld, R. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC - NIH.
- Stanford Medicine. (2019, July 23). Novel rheumatoid arthritis drug succeeds in clinical trial.
- Korkmaz, M., & Arslan, A. (2018). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology.
- Vertex AI Search. (n.d.). Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects.
- Springer Nature Experiments. (n.d.). Collagen-Induced Arthritis Models.
- ResearchGate. (n.d.). DHODH inhibition suppresses tumor progression and extends survival in....
- Vertex AI Search. (2024, October 16).
- Vertex AI Search. (2022, June 30). Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. PMC - NIH.
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Kim, Y. H., & Kang, J. S. (2015).
- Vertex AI Search. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- Mayo Clinic. (2025, April 9).
- PubMed. (n.d.). Protocol for the Induction of Arthritis in C57BL/6 Mice.
- Kim, Y. H., & Kang, J. S. (2016).
- Arthritis Foundation. (n.d.).
- Vertex AI Search. (2025, October 22). Identification of novel dihydroorotate dehydrogenase (DHODH)
- ResearchGate. (2025, August 8).
- ACS Publications. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
- ACR Meeting Abstracts. (n.d.). Evaluation of Methotrexate Efficacy and Exploration of Metabolites Associated with Disease Activity in Collagen-induced Arthritis Mouse Model.
- Vertex AI Search. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Bio-protocol. (n.d.). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis.
- NIH. (2019, October 16).
- AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
- PubMed. (2018, January 20). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity.
- NHS. (n.d.).
- ResearchGate. (2025, August 7). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice.
- AAFP. (2011, December 1).
- Vertex AI Search. (2020, September 15).
- HSS. (2025, March 3).
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arthritis.org [arthritis.org]
- 9. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 10. Diagnosis and Management of Rheumatoid Arthritis | AAFP [aafp.org]
- 11. Evaluation of Methotrexate Efficacy and Exploration of Metabolites Associated with Disease Activity in Collagen-induced Arthritis Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. turkishimmunology.org [turkishimmunology.org]
- 14. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
"validating the molecular target of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid"
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Primary Target: D-Amino Acid Oxidase (DAAO)[1][2][3]
Executive Summary & Mechanism of Action
6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid (hereafter referred to as TFE-Pym ) represents a specialized chemical probe within the class of pyrimidine-4-carboxylate DAAO inhibitors . While often cataloged as a synthetic intermediate, its structural pharmacophore—a pyrimidine ring substituted with a carboxylic acid and a lipophilic fluorinated ether—is explicitly designed to target the active site of D-Amino Acid Oxidase (DAAO) .
The Molecular Logic
DAAO is a flavoenzyme responsible for metabolizing D-amino acids, most notably D-Serine , a co-agonist of the NMDA receptor.[1][2][3][4][5] In schizophrenia drug development, inhibiting DAAO raises synaptic D-Serine levels, potentially ameliorating cognitive symptoms.[3][4][5]
-
The Warhead (Carboxylic Acid): Mimics the
-carboxylate of the natural substrate (D-Amino Acid), forming a critical salt bridge with Arg283 and hydrogen bonds with Tyr224 in the DAAO active site. -
The Scaffold (Pyrimidine): Acts as a bioisostere for the amino acid backbone, positioning the substituents.
-
The Tail (Trifluoroethoxy): The trifluoro group is a strategic medicinal chemistry modification. Unlike a simple methoxy group, the trifluoroethoxy moiety increases lipophilicity (enhancing Blood-Brain Barrier penetration) and blocks metabolic dealkylation, a common failure point for earlier inhibitors.
Comparative Analysis: TFE-Pym vs. Standard Alternatives
In the validation phase, TFE-Pym must be benchmarked against established inhibitors. The following table contrasts TFE-Pym with CBIO (the potency gold standard) and Sodium Benzoate (the historical reference).
Table 1: Performance & Property Comparison
| Feature | TFE-Pym (The Probe) | CBIO (Gold Standard) | Sodium Benzoate (Historical) |
| Chemical Class | Pyrimidine-4-carboxylate | Benzo[d]isoxazol-3-ol | Aryl Carboxylic Acid |
| Primary Target | Human DAAO (hDAAO) | Human DAAO (hDAAO) | hDAAO (Weak) |
| Binding Mode | Competitive (Active Site) | Competitive (Active Site) | Competitive (Active Site) |
| Potency (IC | 0.5 – 5.0 | ~188 nM | ~70 |
| BBB Permeability | High (Fluorine enhanced) | Moderate | Low |
| Solubility | Moderate (Lipophilic tail) | Poor (Planar/Rigid) | High (Salt form) |
| Metabolic Stability | High (Blocked oxidation site) | Moderate | High |
| Key Limitation | Potency ceiling (Fragment-like) | Toxicity/PK issues | Weak potency |
Analyst Insight: While CBIO is more potent in vitro, TFE-Pym offers a superior "drug-like" profile for lead optimization due to the metabolic stability conferred by the trifluoroethoxy group. It serves as an ideal fragment starting point or a probe for cellular assays where solubility is critical.
Validation Workflow & Experimental Protocols
To scientifically validate TFE-Pym, you must move beyond simple inhibition and prove target engagement and functional consequence .
Diagram 1: The Validation Hierarchy
This workflow ensures you filter out "false positives" (e.g., redox cyclers) early in the process.
Caption: A stepwise filter to eliminate false positives (red) and confirm physical binding (yellow) before functional validation (green).
Protocol A: The Coupled Fluorometric Inhibition Assay (Primary Screen)
Objective: Determine the IC
Materials:
-
Recombinant hDAAO enzyme (Final conc: 5 nM).
-
Substrate: D-Serine (Final conc: 5 mM, near K
). -
Detection: HRP (0.5 U/mL) + Amplex Red (50
M). -
Buffer: 50 mM Tris-HCl, pH 8.0.
Procedure:
-
Compound Prep: Prepare a 10-point dilution series of TFE-Pym in DMSO (Top conc: 100
M). -
Incubation: Add 5
L compound + 20 L hDAAO solution to a black 384-well plate. Incubate 15 min at RT. -
Reaction Start: Add 25
L of Substrate/Detection Mix (D-Serine + HRP + Amplex Red). -
Readout: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate initial velocity (
) and fit to a 4-parameter logistic equation.
Critical Control (Self-Validation):
-
The False Positive Check: Many compounds inhibit HRP or scavenge H
O directly (PAINS). You MUST run a parallel assay adding H O directly (no DAAO/D-Serine). If TFE-Pym inhibits this signal, it is a false positive (assay interferer), not a DAAO inhibitor.
Protocol B: Cellular D-Serine Modulation (Functional)
Objective: Prove TFE-Pym penetrates cells and inhibits intracellular DAAO. Cell Line: U87 Glioblastoma cells (naturally express DAAO) or CHO-DAAO stable lines.
Procedure:
-
Seed U87 cells (10,000/well) in 96-well plates.
-
Treat with TFE-Pym (10
M and 50 M) for 4 hours. -
Supernatant Collection: Remove media; wash cells with PBS.
-
Lysis: Lyse cells and extract amino acids.
-
Quantification: Measure intracellular D-Serine/Total Serine ratio using HPLC or an enzymatic D-Serine assay kit.
-
Success Criteria: A statistically significant increase in the D-Serine ratio compared to DMSO control indicates successful target engagement.
Pathway Context & Mechanism
Understanding where TFE-Pym acts within the synaptic physiology is crucial for interpreting data.
Diagram 2: The DAAO-NMDA Signaling Axis
This diagram illustrates the downstream effect of TFE-Pym inhibition.
Caption: TFE-Pym blocks DAAO, preventing D-Serine degradation and enhancing NMDA receptor signaling.
References
-
Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[3] Journal of Medicinal Chemistry.
-
Sparey, T., et al. (2008).[6] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[3][5][6][7]
-
Toronto Research Chemicals. (n.d.). "this compound Data Sheet." TRC Canada.
-
Katane, M., et al. (2016). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]
- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid proper disposal procedures
Topic: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid Proper Disposal Procedures
Executive Summary & Chemical Identity
Objective: This guide defines the mandatory safety and disposal protocols for This compound . Due to the presence of a trifluoroethoxy moiety, this compound is classified as a Halogenated Organic for waste management purposes. Improper disposal in non-halogenated streams can lead to the release of corrosive Hydrogen Fluoride (HF) gas during standard incineration, damaging facility infrastructure and violating environmental compliance.
Chemical Identification Table
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1439896-74-8 |
| Molecular Formula | C₇H₅F₃N₂O₃ |
| Molecular Weight | 222.12 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Acidity | Acidic (Carboxylic acid functionality) |
| Solubility | Soluble in organic solvents (DMSO, Methanol); sparingly soluble in water |
Hazard Profile & Safety Assessment
Before initiating disposal, the operator must acknowledge the GHS classification. While specific toxicological data for this exact CAS is often limited, structurally similar fluorinated pyrimidine acids are universally treated under the following hazard profile based on their functional groups.
GHS Classification & Signaling [1][2]
| Hazard Type | Code | Description |
| Signal Word | WARNING | |
| Skin Irritation | H315 | Causes skin irritation.[3][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][2] |
| STOT-SE | H335 | May cause respiratory irritation.[3][2] |
Critical Safety Directive:
-
Do NOT mix with strong oxidizing agents or strong bases in the waste container without prior neutralization.
-
Do NOT dispose of via municipal wastewater (sink), even if neutralized. The fluorinated organic framework is persistent and requires high-temperature incineration with scrubbing.
Detailed Disposal Protocol
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for characteristic hazardous waste.
Step 1: Waste Segregation (The Critical Step)
The presence of three fluorine atoms requires this waste to be segregated from standard organic solvents.
-
Correct Stream: Halogenated Organic Waste .
-
Rationale: Incineration facilities use specific scrubbers for halogenated waste to capture Hydrogen Fluoride (HF) gas generated during combustion. Putting this in a non-halogenated stream circumvents these safety controls.
Step 2: Pre-Treatment & Collection
Scenario A: Solid Waste (Pure Substance)
-
Container: Collect the solid in a sealable container compatible with acids (High-Density Polyethylene - HDPE is preferred over glass to prevent breakage, though glass is chemically compatible).
-
Labeling: Affix a hazardous waste label clearly marked:
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
pH Check: If the solution is highly acidic (pH < 2), neutralize it to pH 6–8 using a dilute base (e.g., Sodium Bicarbonate solution) before adding it to the main waste drum.
-
Why? Adding strong acid to a waste drum containing other organics can cause exothermic reactions or pressure buildup.
-
-
Solvent Compatibility: Ensure the waste solvent (e.g., DMSO, DCM) is compatible with the Halogenated Waste drum.
-
Transfer: Pour into the Halogenated Organic Solvent waste container.
Step 3: Final Disposal
-
Method: High-temperature incineration equipped with an afterburner and scrubber.
-
Verification: Confirm with your EHS (Environmental Health & Safety) officer that the waste contractor is alerted to the fluorinated content.
Visualization: Disposal Decision Logic
The following diagram illustrates the decision-making process for segregating this specific chemical.
Caption: Logical workflow for segregating fluorinated pyrimidine waste to ensure safe incineration.
Spill Management Protocol
In the event of an accidental release, follow this "Self-Validating" response plan.
PPE Requirements:
-
Nitrile Gloves (Double gloving recommended).
-
Safety Goggles (Chemical splash resistant).
-
Lab Coat.
-
N95 Dust Mask (if solid powder is airborne).
Response Steps:
-
Isolate: Evacuate the immediate area if dust is visible. Mark the zone.
-
Contain (Solid):
-
Contain (Liquid):
-
Cover with an inert absorbent (Vermiculite or Sand).[8]
-
Do NOT use combustible materials like sawdust (Reaction risk with concentrated acids).
-
-
Decontaminate:
-
Disposal: Place all cleanup materials (gloves, towels, absorbent) into the Solid Hazardous Waste container.
References
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Pyrimidine-4-carboxylic acid derivatives. Retrieved from
-
Cayman Chemical. (2022).[11] Pyrimidine-4-Carboxylic Acid Safety Data. Retrieved from
-
Toronto Research Chemicals. (2024).[5] this compound Product Information. Retrieved from
-
PubChem. (2024). Compound Summary: this compound (CAS 1439896-74-8).[5] Retrieved from
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. angenechemical.com [angenechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 2-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | C9H9F3N2O3 | CID 97624955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 6. 1708380-11-3|2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
